molecular formula C37H53N5O8S B10800343 TMC647055 Choline salt

TMC647055 Choline salt

Numéro de catalogue: B10800343
Poids moléculaire: 727.9 g/mol
Clé InChI: PHHZAIOGANLKJD-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TMC647055 Choline salt is a useful research compound. Its molecular formula is C37H53N5O8S and its molecular weight is 727.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H53N5O8S

Poids moléculaire

727.9 g/mol

Nom IUPAC

28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide

InChI

InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1

Clé InChI

PHHZAIOGANLKJD-UHFFFAOYSA-M

SMILES canonique

CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-]

Origine du produit

United States

Foundational & Exploratory

TMC647055 Choline Salt: A Deep Dive into the Mechanism of Action of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth overview of the mechanism of action of TMC647055, including its inhibitory activity, binding kinetics, and resistance profile. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this antiviral compound. The choline salt formulation of TMC647055 is a pharmaceutical salt form developed to improve the drug's physicochemical properties, such as solubility and bioavailability, without altering its core mechanism of action.

Core Mechanism of Action

TMC647055 exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 binds to a distinct allosteric site known as the "thumb pocket I" or NNI-1 site.[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing the elongation of the viral RNA strand.[3] This mechanism effectively halts HCV replication.

Signaling Pathway of HCV Replication and Inhibition by TMC647055

cluster_host_cell Hepatocyte HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Negative_RNA (-) RNA Intermediate HCV_RNA->Negative_RNA RNA Synthesis (Template) Viral_Proteins Structural & Non-structural Proteins (including NS5B) Polyprotein->Viral_Proteins Proteolytic Processing Replication_Complex Membranous Web (Replication Complex) Viral_Proteins->Replication_Complex Assembly Virion Assembly Viral_Proteins->Assembly Replication_Complex->Negative_RNA New_HCV_RNA New (+) RNA Genomes Replication_Complex->New_HCV_RNA NS5B NS5B Polymerase NS5B->Replication_Complex Component of Negative_RNA->New_HCV_RNA RNA Synthesis (Template) New_HCV_RNA->Assembly Release New Virions Released Assembly->Release TMC647055 TMC647055 TMC647055->NS5B Allosteric Binding (Thumb Pocket I)

Caption: HCV replication cycle within a hepatocyte and the inhibitory action of TMC647055 on the NS5B polymerase.

Quantitative Inhibitory Activity

The potency of TMC647055 has been evaluated in various in vitro assays, demonstrating its significant activity against different HCV genotypes.

Table 1: In Vitro Inhibitory Activity of TMC647055 against HCV Genotype 1b
Assay TypeReadoutCell LineTargetIC50 (nM)EC50 (nM)Reference
RdRp Primer-Dependent TranscriptionRNA synthesis-NS5B Polymerase (Con1b)34-[2]
Stable RepliconLuciferaseHuh7-LucGenotype 1b Replicon (ET)-77[2]
Stable RepliconqRT-PCRHuh7-LucGenotype 1b Replicon (ET)-139[2]
Table 2: Cross-Genotypic Inhibitory Activity of TMC647055 in a Transient Replicon Assay
HCV GenotypeNumber of Isolates (n)Median EC50 (nM)Interquartile Range (nM)Reference
1a14150110-210[5]
1b107760-100[5]
2b2>5000-[5]
3a2160150-170[5]
4a140-[5]
6a210090-110[5]

Binding Kinetics to NS5B Polymerase

Surface plasmon resonance (SPR) has been employed to characterize the binding kinetics of TMC647055 to the NS5B polymerase from various HCV genotypes. These studies reveal a high-affinity interaction and a long residence time on the polymerase, contributing to its potent antiviral activity.[5][6]

Table 3: Binding Kinetics of TMC647055 to HCV NS5B Polymerase of Different Genotypes
GenotypeMedian KD (nM)Median kon (105 M-1s-1)Median koff (10-3 s-1)Median Complex Stability (t1/2, min)Reference
1a<352.90.913[5]
1b<353.20.814[5]
2b8800.47.31.6[5]
3a<353.10.717[5]
4a<353.40.619[5]
5a<353.00.523[5]
6a<352.80.619[5]

Resistance Profile

In vitro resistance selection studies have identified key mutations in the NS5B polymerase that confer reduced susceptibility to TMC647055. The most prominent mutations are located in the NNI-1 binding site.[4][6]

Table 4: Fold Change in EC50 for TMC647055 against NS5B Mutations
MutationFold Change in EC50Reference
L392I9[5]
V494A3[5]
P495L371[5]

Experimental Protocols

HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of TMC647055 on the enzymatic activity of purified NS5B polymerase.

cluster_workflow RdRp Assay Workflow start Start prepare_reaction Prepare Reaction Mix: - Purified NS5B Polymerase - RNA template/primer - NTPs (including radiolabeled UTP) - Buffer start->prepare_reaction add_tmc Add serial dilutions of TMC647055 prepare_reaction->add_tmc incubate Incubate at 30°C for 2h add_tmc->incubate stop_reaction Stop Reaction (add EDTA) incubate->stop_reaction capture_rna Capture newly synthesized RNA on filter paper stop_reaction->capture_rna wash Wash to remove unincorporated NTPs capture_rna->wash measure Measure radioactivity (Scintillation counting) wash->measure calculate_ic50 Calculate IC50 value measure->calculate_ic50 end End calculate_ic50->end

Caption: A stepwise workflow diagram for the in vitro HCV NS5B RdRp inhibition assay.

Methodology:

  • Reaction Setup: The standard reaction mixture contains purified recombinant HCV NS5B polymerase, a biotinylated RNA template-primer, reaction buffer, and a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled or fluorescently tagged nucleotide.[7]

  • Inhibitor Addition: TMC647055 is serially diluted and added to the reaction mixtures.

  • Incubation: The reaction is initiated and incubated at a controlled temperature to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured. The amount of incorporated labeled nucleotide is quantified, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of TMC647055 in a more physiologically relevant context by using human hepatoma (Huh-7) cells that harbor a self-replicating HCV RNA (a replicon).

cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells containing HCV replicon (e.g., Huh7-Luc) start->seed_cells add_tmc Add serial dilutions of TMC647055 seed_cells->add_tmc incubate_cells Incubate for 72h add_tmc->incubate_cells lyse_cells Lyse cells incubate_cells->lyse_cells assess_toxicity Assess cell viability (e.g., MTS assay) incubate_cells->assess_toxicity measure_readout Measure readout: - Luciferase activity - HCV RNA levels (qRT-PCR) lyse_cells->measure_readout calculate_ec50 Calculate EC50 and CC50 values measure_readout->calculate_ec50 assess_toxicity->calculate_ec50 end End calculate_ec50->end

Caption: A procedural diagram for determining the efficacy of TMC647055 in a cell-based HCV replicon system.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV replicon, often containing a reporter gene like luciferase, are cultured in multi-well plates.[5]

  • Compound Treatment: The cells are treated with various concentrations of TMC647055.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

  • Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using quantitative real-time PCR (qRT-PCR).[2]

  • Cytotoxicity Assessment: In parallel, the cytotoxic effect of the compound on the host cells is evaluated using a cell viability assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve of HCV replication inhibition.

In Vitro Resistance Selection

This experiment is designed to identify the genetic mutations in HCV that lead to resistance against TMC647055.

Methodology:

  • Long-term Culture: HCV replicon cells are cultured in the presence of increasing concentrations of TMC647055 over an extended period.[5]

  • Selection of Resistant Colonies: Colonies of cells that survive and continue to replicate in the presence of the inhibitor are selected.

  • Genotypic Analysis: The NS5B-coding region of the HCV replicon from these resistant colonies is sequenced to identify mutations that are not present in the wild-type replicon.

  • Phenotypic Analysis: The identified mutations are reverse-engineered into a wild-type replicon to confirm their role in conferring resistance to TMC647055 by re-evaluating the EC50.

Conclusion

TMC647055 is a well-characterized, potent, and cross-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase. Its allosteric mechanism of action, high binding affinity, and long residence time on the target enzyme contribute to its significant antiviral activity. While resistance can emerge through specific mutations in the NNI-1 binding site, the data presented in this guide provide a comprehensive understanding of its molecular interactions and inhibitory profile, which is crucial for the strategic development of combination therapies for hepatitis C. The development of TMC647055 has been discontinued, but the detailed understanding of its mechanism of action remains valuable for the ongoing research and development of novel antiviral agents.[8]

References

An In-depth Technical Guide on the Discovery and Synthesis of TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Developed as a potential treatment for chronic HCV infection, TMC647055 has been evaluated in clinical trials, often in combination with other direct-acting antiviral agents.[2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of the choline salt of TMC647055, including its mechanism of action, key experimental data, and relevant protocols.

Discovery and Rationale for Choline Salt

The discovery of TMC647055 stemmed from the structure-based macrocyclization of a 6-carboxylic acid indole chemotype, which led to potent and selective finger-loop inhibitors of the HCV NS5B polymerase.[4] Lead optimization and in vivo evaluations in rats identified compounds with nanomolar potency in HCV replicon cells, limited off-target activities, and favorable preclinical pharmacokinetic profiles with high liver distribution.[4] This research culminated in the identification of TMC647055, a nonzwitterionic 17-membered-ring macrocycle.[4]

While the specific rationale for the selection of the choline salt of TMC647055 is not explicitly detailed in the available literature, the formation of salts is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance. Choline is a basic quaternary amine that can form salts with acidic compounds. The selection of a choline salt may have been driven by the goal of improving properties such as:

  • Solubility: Enhancing the aqueous solubility of the drug candidate to improve dissolution and bioavailability.

  • Stability: Increasing the chemical and physical stability of the active pharmaceutical ingredient (API).

  • Manufacturability: Improving the handling and processing properties of the bulk drug substance.

A Taiwanese patent related to HCV inhibitors discusses the formation of various base addition salts to improve the pharmacokinetic properties of the compounds.[5] This suggests that similar considerations likely guided the development of the TMC647055 choline salt.

Quantitative Data

The following tables summarize the available quantitative data for TMC647055 and its choline salt from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
IC₅₀ 34 nMHCV NS5B Polymerase Inhibition[6]
EC₅₀ 82 nMCellular HCV Assay
EC₉₀ 0.3 µMHuh7-Luc cells

Table 2: Preclinical Pharmacokinetic Profile of TMC647055

SpeciesDoseRoute of AdministrationKey FindingsReference
RatNot SpecifiedOralHigh liver distribution[4]

Table 3: Clinical Pharmacokinetic and Dosing Information for TMC647055

Study PhasePopulationDosing RegimenKey FindingsReference
Phase 1Healthy Volunteers & HCV-infected PatientsSingle oral doses from 100 mg to 3000 mg; multiple oral dosesTMC647055 was administered as an oral solution.[2]
Phase 1bGenotype 1 HCV-infected PatientsNot SpecifiedConsidered safe and well-tolerated with potent antiviral activity.[4]
Phase 2aGenotype 1 HCV-infected Patients450 mg or 600 mg once daily (with ritonavir)Evaluated in combination with simeprevir and/or JNJ-56914845.[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of HCV Replication

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase. This RNA-dependent RNA polymerase is the catalytic core of the HCV replication complex. By binding to an allosteric site on the NS5B enzyme, TMC647055 induces a conformational change that inhibits its enzymatic activity, thereby blocking viral RNA replication.

HCV Replication and Inhibition by TMC647055 HCV Replication and Inhibition by TMC647055 cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV (+)ssRNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Cleavage NS5B->Replication_Complex Forms Negative_Strand_RNA (-)ssRNA Intermediate Replication_Complex->Negative_Strand_RNA RNA Synthesis New_HCV_RNA New (+)ssRNA Genomes Negative_Strand_RNA->New_HCV_RNA RNA Synthesis TMC647055 TMC647055 TMC647055->NS5B Allosteric Binding (Inhibition)

Caption: Mechanism of TMC647055 action on HCV replication.

General Synthesis Workflow for this compound

The synthesis of TMC647055 involves a multi-step process to construct the complex macrocyclic indole core. While a specific, detailed protocol for the choline salt formation is not publicly available, a general workflow can be inferred. This would involve the synthesis of the free acid form of TMC647055, followed by a salt formation reaction with a choline base.

General Synthesis Workflow for this compound General Synthesis Workflow for this compound Starting_Materials Starting Materials (Indole Derivatives, etc.) Intermediates Key Intermediates Starting_Materials->Intermediates Multi-step Synthesis Macrocyclization Macrocyclization Intermediates->Macrocyclization TMC647055_Free_Acid TMC647055 (Free Acid) Macrocyclization->TMC647055_Free_Acid Salt_Formation Salt Formation Reaction TMC647055_Free_Acid->Salt_Formation Choline_Source Choline Source (e.g., Choline Hydroxide) Choline_Source->Salt_Formation TMC647055_Choline_Salt This compound (Final Product) Salt_Formation->TMC647055_Choline_Salt Purification Purification and Isolation TMC647055_Choline_Salt->Purification

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on the literature, the following outlines of key experimental methodologies can be provided.

HCV NS5B Polymerase Inhibition Assay (General Protocol)

This type of assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target enzyme.

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A suitable RNA template and primer, along with ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled or fluorescently tagged, are prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the NS5B enzyme, the RNA template/primer, rNTPs, and a divalent metal ion (e.g., Mg²⁺).

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of TMC647055 for a defined period.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the rNTP mix and allowed to proceed for a specific time at an optimal temperature. The reaction is then stopped, often by the addition of a chelating agent like EDTA.

  • Detection: The incorporation of the labeled nucleotide into the newly synthesized RNA strand is quantified using an appropriate method (e.g., scintillation counting for radioactivity or fluorescence detection).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

HCV Replicon Assay (General Protocol)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of TMC647055.

  • Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer.

    • qRT-PCR: Cellular RNA is extracted, and the level of HCV RNA is quantified using quantitative reverse transcription PCR.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is often performed to measure the cytotoxicity of the compound on the host cells.

  • Data Analysis: The effective concentration at which HCV replication is inhibited by 50% (EC₅₀) is calculated from the dose-response curve of the antiviral activity. The 50% cytotoxic concentration (CC₅₀) is also determined. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Synthesis of a Choline Salt (General Procedure)

A general method for preparing a choline salt of an acidic compound is described in a patent, which can be adapted.[8]

  • Dissolution: The acidic active pharmaceutical ingredient (in this case, TMC647055 free acid) is dissolved in a suitable solvent.

  • Addition of Choline Base: An aqueous solution of a choline base (e.g., choline hydroxide) is added to the solution of the API. The amount of choline base is typically stoichiometric or in slight excess.

  • Reaction and Precipitation: The mixture is stirred to allow for the salt formation. The choline salt may precipitate out of the solution, or the solvent may need to be removed or an anti-solvent added to induce precipitation.

  • Isolation and Purification: The solid choline salt is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials or impurities, and then dried under vacuum.

Conclusion

TMC647055 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that has shown promise in clinical development. The formulation of TMC647055 as a choline salt was likely a strategic decision to optimize its pharmaceutical properties. While detailed public information on the specific discovery and synthesis of the choline salt is limited, this guide provides a comprehensive overview of the available technical data and general methodologies relevant to its development. Further research into the specific physicochemical advantages conferred by the choline salt formation would be beneficial for a complete understanding of this drug candidate.

References

TMC647055 Choline Salt: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, a potent macrocyclic indole non-nucleoside inhibitor (NNI), represents a significant advancement in the pursuit of effective therapeutics against the Hepatitis C Virus (HCV).[1][2] This document provides a comprehensive technical guide on TMC647055 choline salt, focusing on its mechanism of action as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), its in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

TMC647055 exerts its antiviral activity by specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site known as the NNI-1 or "thumb pocket I" site.[3] This binding event is purported to displace the flexible λ1 loop from its binding site in the thumb domain, which in turn perturbs the interaction between the finger and thumb domains of the polymerase.[1][2] This conformational change locks the enzyme in an open, inactive state, thereby preventing RNA synthesis.[1][2][3]

cluster_NS5B HCV NS5B Polymerase cluster_Inhibitor Inhibitor Action cluster_Process Viral RNA Replication Finger Finger Domain Thumb Thumb Domain Finger->Thumb Interaction for Active Conformation Palm Palm Domain (Active Site) RNA_Synthesis RNA Synthesis Palm->RNA_Synthesis Catalyzes TMC647055 TMC647055 NNI1 NNI-1 Site (Thumb Pocket I) TMC647055->NNI1 Binds to NNI1->Finger Disrupts Interaction with NNI1->Thumb Located in Inhibition Inactive Conformation (Open State) NNI1->Inhibition Induces RNA_Template Viral RNA Template RNA_Template->Palm Binds to Active Site New_RNA New Viral RNA RNA_Synthesis->New_RNA Produces Inhibition->RNA_Synthesis Blocks

Mechanism of TMC647055 Inhibition of HCV NS5B Polymerase.

Quantitative In Vitro Efficacy Data

The inhibitory activity of TMC647055 has been quantified through various in vitro assays, demonstrating its potency against different HCV genotypes and its selectivity.

Table 1: Biochemical and Cellular Activity of TMC647055
Assay TypeTarget/SystemGenotypeReadoutIC50 / EC50 (nM)Reference
Biochemical Assay
RdRp Primer-Dependent TranscriptionRecombinant NS5B Polymerase1b (Con1b)-34 (mean IC50)[1]
Cellular Replicon Assay
Stable RepliconHuh7-Luc cells (clone ET)1bLuciferase77 (median EC50)[1]
Huh7-Luc cells (clone ET)1bqRT-PCR139 (median EC50)[1]
Huh7-SG-Con1b cells1bRT-PCR74 (median EC50)[1]
Huh7-SG-1a cells1aRT-PCR166 (median EC50)[1]
Transient Chimeric RepliconsHuh-7 cells1a (n=14)Luciferase27 (median EC50)
1b (n=10)Luciferase44 (median EC50)
3a (n=2)Luciferase113 (median EC50)
4a (n=1)Luciferase56 (median EC50)
6a (n=2)Luciferase43 (median EC50)
2a (JFH-1)Luciferase>200-fold reduction in susceptibility
2b (n=2)Luciferase>200-fold reduction in susceptibility
Table 2: In Vitro Resistance Profile of TMC647055
Mutation in NS5BAssociated Inhibitor ClassFold Change in EC50 (Replicon Assay)Fold Change in Affinity (KD)Reference
L392INNI-1913[1]
V494ANNI-134[1]
P495LNNI-1371>1000[1]

Note: TMC647055 activity was not significantly affected by mutations associated with resistance to NNI-2, NNI-3, NNI-4, nucleoside inhibitors, NS3/4A protease inhibitors, or NS5A inhibitors.[1]

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize TMC647055.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the direct inhibitory effect of TMC647055 on the enzymatic activity of recombinant HCV NS5B polymerase.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand, using a primer annealed to an RNA template. A common high-throughput format for this assay is the Scintillation Proximity Assay (SPA).

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 50 mM NaCl.

    • Enzyme: Purified recombinant HCV NS5B polymerase (genotype 1b).

    • Template/Primer: Biotinylated oligo(rU)₁₅ primer annealed to a poly(rA) template.

    • Substrates: A mixture of ATP, CTP, GTP, and [³H]UTP.

    • Inhibitor: Serial dilutions of this compound in DMSO.

    • SPA Beads: Streptavidin-coated SPA beads.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, template/primer, and SPA beads.

    • Add the serially diluted TMC647055 or DMSO (vehicle control).

    • Initiate the reaction by adding the NS5B polymerase and the nucleotide substrate mixture.

    • Incubate the plate at 30°C for 2 hours with gentle agitation.

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter. The proximity of the incorporated [³H]UTP to the scintillant in the SPA beads generates a light signal.

    • Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay evaluates the ability of TMC647055 to inhibit HCV RNA replication within human hepatoma cells (Huh-7).

Principle: Huh-7 cells are engineered to contain a subgenomic HCV RNA (replicon) that autonomously replicates. The replicon often contains a reporter gene, such as firefly luciferase, allowing for the quantification of viral replication.

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed Huh-7 cells with HCV replicon add_compound Add serial dilutions of TMC647055 seed_cells->add_compound incubate Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells add_luciferin Add luciferase substrate (Luciferin) lyse_cells->add_luciferin measure_luminescence Measure luminescence add_luciferin->measure_luminescence calculate_inhibition Calculate % inhibition vs. vehicle control measure_luminescence->calculate_inhibition determine_ec50 Determine EC50 value calculate_inhibition->determine_ec50

Workflow for HCV Replicon Assay with Luciferase Reporter.

Protocol:

  • Cell Culture:

    • Maintain Huh-7 cells harboring a stable HCV genotype 1b replicon with a firefly luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates at an appropriate density.

    • After 24 hours, remove the medium and add fresh medium containing serial dilutions of TMC647055. Include a vehicle control (DMSO) and a positive control (another known NS5B inhibitor).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Luciferase Readout:

    • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well and measure the luminescence using a plate reader.

  • Cytotoxicity Assay (Parallel Plate):

    • To assess the cytotoxicity of the compound, a parallel plate of cells without the replicon is treated with the same concentrations of TMC647055.

    • Cell viability is measured using a suitable assay (e.g., resazurin-based).

  • Data Analysis:

    • Calculate the EC50 value for antiviral activity from the luciferase data.

    • Calculate the CC50 (50% cytotoxic concentration) from the cell viability data.

    • The selectivity index (SI) is calculated as CC50 / EC50.

In Vitro Resistance Selection

This experiment identifies viral mutations that confer resistance to TMC647055.

Principle: HCV replicon-containing cells are cultured for an extended period in the presence of the inhibitor. Surviving cell colonies that can replicate in the presence of the drug are selected and the NS5B gene is sequenced to identify resistance-associated mutations.

Protocol:

  • Initiation of Selection:

    • Plate Huh-7 cells containing the HCV replicon at a low density in large-format culture dishes.

    • Culture the cells in medium containing G418 and a fixed concentration of TMC647055 (typically 5x to 10x the EC50).

  • Long-Term Culture:

    • Maintain the cultures for 3-4 weeks, changing the medium with fresh inhibitor twice a week.

    • Monitor the plates for the emergence of resistant cell colonies.

  • Isolation and Expansion of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by picking.

    • Expand each clone in the presence of the selection concentration of TMC647055.

  • Genotypic Analysis:

    • Extract total RNA from the expanded resistant cell clones.

    • Perform RT-PCR to amplify the full-length NS5B coding region.

    • Sequence the amplified NS5B PCR product (Sanger or next-generation sequencing).

    • Align the sequences from the resistant clones with the wild-type sequence to identify amino acid substitutions.

  • Phenotypic Analysis:

    • Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon plasmid via site-directed mutagenesis.

    • Perform a replicon assay with the mutant replicons to determine the fold-change in EC50 compared to the wild-type.

Conclusion

This compound is a highly potent, non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated activity against multiple HCV genotypes. Its mechanism of action, involving allosteric inhibition of the polymerase, provides a valuable tool in the combination therapies developed for the treatment of chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel antiviral agents.

References

In-Depth Technical Guide: Pharmacokinetic Profile of TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information presented herein is compiled from available preclinical and clinical data to support further research and development efforts.

Introduction

TMC647055 is an investigational antiviral agent developed for the treatment of chronic Hepatitis C. It functions by targeting the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA synthesis.[2][3][4]

Preclinical Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for TMC647055 choline salt is not publicly available, the following table summarizes the pharmacokinetic parameters of a representative potent non-nucleoside inhibitor of HCV NS5B polymerase in several animal species. This data provides valuable insights into the expected pharmacokinetic properties of this class of compounds.

Table 1: Preclinical Pharmacokinetic Parameters of a Representative HCV NS5B Non-Nucleoside Inhibitor

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Terminal Half-life (t1/2) (h)Oral Bioavailability (%)
Rat442.2 - 53.110
Dog92.2 - 55.052
Monkey162.2 - 55.226

Data from a representative compound of the same class.

Clinical Pharmacokinetic Profile

TMC647055 has been evaluated in clinical trials to assess its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with chronic HCV infection.

Phase 1 First-in-Human Study (NCT01202825)

A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the pharmacokinetics of TMC647055.[5]

Study Design:

  • Single Ascending Dose (SAD): Healthy volunteers received single oral doses of TMC647055 ranging from 100 mg to 3000 mg or placebo.[5]

  • Multiple Ascending Dose (MAD): Healthy volunteers and HCV-infected patients received multiple oral doses of TMC647055 or placebo for 6 consecutive days, with dosing regimens of every 8, 12, or 24 hours.[5]

  • Food Effect: The effect of food on the pharmacokinetics of a single oral dose was also assessed.[5]

  • Drug-Drug Interaction: Co-administration with the HCV protease inhibitor TMC435 (simeprevir) was evaluated.[5]

While the detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from this study are not publicly available, the study design indicates a thorough investigation into the dose-proportionality, accumulation, and food effect on TMC647055 exposure.

Phase 2a Combination Therapy Study (NCT01724086)

A Phase 2a, open-label study evaluated the efficacy, safety, and pharmacokinetics of TMC647055 in combination with simeprevir and ritonavir, with or without ribavirin, in treatment-naïve and prior-relapse patients with HCV genotype 1 infection.[6][7]

Dosing Regimens:

  • TMC647055 450 mg once daily with ritonavir 30 mg once daily.[6][7]

  • TMC647055 600 mg once daily with ritonavir 50 mg once daily.[6][7]

The use of ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, as a pharmacokinetic enhancer suggests that TMC647055 is likely metabolized by this enzyme. Specific pharmacokinetic data from this trial are not available in the public domain.

Experimental Protocols

Preclinical Oral Administration in Rats (General Protocol)

The following describes a general experimental protocol for assessing the pharmacokinetics of an orally administered compound in rats, which is representative of the methodology likely employed for preclinical studies of TMC647055.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Acclimatization) dose_prep Dose Formulation (e.g., in suspension or solution) oral_gavage Oral Gavage Administration dose_prep->oral_gavage blood_collection Serial Blood Sampling (e.g., via tail vein or cannula) oral_gavage->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental or compartmental) bioanalysis->pk_analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are typically used and are fasted overnight prior to dosing.

  • Dose Formulation: this compound is formulated in a suitable vehicle for oral administration, such as a suspension in carboxymethylcellulose or a solution in an appropriate solvent.

  • Administration: The formulation is administered to the rats via oral gavage at a specific dose volume.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose from a cannulated vessel or via tail vein puncture.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of TMC647055 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.

Clinical First-in-Human Study (General Protocol)

The following diagram illustrates a typical workflow for a first-in-human, single ascending dose clinical trial.

G cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation cluster_escalation Dose Escalation cluster_next_cohort Next Cohort screening Subject Screening (Inclusion/Exclusion Criteria) enrollment Enrollment & Randomization screening->enrollment dosing_cohort1 Dosing Cohort 1 (Lowest Dose) enrollment->dosing_cohort1 safety_monitoring1 Safety & Tolerability Monitoring dosing_cohort1->safety_monitoring1 pk_sampling1 Pharmacokinetic Sampling dosing_cohort1->pk_sampling1 data_review Safety & PK Data Review safety_monitoring1->data_review pk_sampling1->data_review dose_escalation Decision to Escalate Dose data_review->dose_escalation dosing_cohort_n Dosing of Subsequent Cohorts dose_escalation->dosing_cohort_n

Caption: Workflow of a single ascending dose (SAD) clinical trial.

Methodology:

  • Subject Recruitment: Healthy volunteers are screened based on predefined inclusion and exclusion criteria.

  • Dosing: Enrolled subjects are randomized to receive a single oral dose of TMC647055 or placebo. The study begins with a low dose, and subsequent cohorts receive escalating doses.

  • Safety Monitoring: Subjects are closely monitored for any adverse events. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.

  • Pharmacokinetic Sampling: Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of TMC647055.

  • Data Analysis: Pharmacokinetic parameters are calculated for each dose level. Safety and pharmacokinetic data are reviewed by a safety monitoring committee before proceeding to the next higher dose level.

Mechanism of Action: Inhibition of HCV Replication

TMC647055 inhibits the replication of the Hepatitis C virus by targeting the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for TMC647055.

G cluster_host_cell Hepatocyte (Host Cell) cluster_inhibition Mechanism of TMC647055 entry 1. Virus Entry uncoating 2. Uncoating & RNA Release entry->uncoating translation 3. Translation & Polyprotein Processing uncoating->translation replication 4. RNA Replication (via NS5B Polymerase) translation->replication assembly 5. Virion Assembly replication->assembly release 6. Virus Release assembly->release tmc TMC647055 inhibition Allosteric Inhibition of NS5B tmc->inhibition inhibition->replication Blocks RNA Synthesis

Caption: Simplified HCV replication cycle and the inhibitory action of TMC647055.

HCV Replication Cycle:

  • Entry: The HCV virion enters the hepatocyte.

  • Uncoating: The viral envelope is removed, releasing the viral RNA into the cytoplasm.

  • Translation: The host cell's ribosomes translate the viral RNA into a single polyprotein, which is then cleaved by viral and host proteases into individual structural and non-structural (NS) proteins.

  • RNA Replication: The NS5B polymerase, an RNA-dependent RNA polymerase, catalyzes the synthesis of new viral RNA genomes.[8][9][10]

  • Assembly: New viral particles are assembled.

  • Release: Progeny virions are released from the host cell.

Inhibition by TMC647055: TMC647055 acts as a non-nucleoside inhibitor of the NS5B polymerase.[1][2] It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide binding and polymerization occur.[3][4][11] This binding induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the replication of the viral RNA.[2][3]

Conclusion

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase with a pharmacokinetic profile that has been investigated in both preclinical species and human clinical trials. While detailed quantitative data from clinical studies are not publicly available, the progression to Phase 2a trials in combination with other direct-acting antivirals indicates a promising profile. The mechanism of action, involving allosteric inhibition of a key viral enzyme, is well-defined. Further publication of clinical pharmacokinetic and pharmacodynamic data will be crucial for a complete understanding of the therapeutic potential of TMC647055.

References

In Vitro Antiviral Potency of TMC647055 Choline Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an experimental antiviral drug that has been investigated for its potential as a treatment for Hepatitis C.[1] It functions as a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral potency of TMC647055 choline salt, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Antiviral Activity

TMC647055 demonstrates potent and selective inhibitory activity against various HCV genotypes in vitro. Its efficacy is attributed to its function as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3]

Quantitative Antiviral Potency Data

The in vitro antiviral activity of TMC647055 has been evaluated in various HCV replicon systems. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized below.

Cell Line/Replicon SystemHCV GenotypeReadout MethodMedian EC50 (nM)Reference
Huh7-LucGenotype 1b (clone ET)Luciferase77[4][5]
Huh7-LucGenotype 1b (clone ET)qRT-PCR139[4][5]
Huh7-SG-Con1bGenotype 1bRT-PCR74[4][5]
Huh7-SG-1aGenotype 1aRT-PCR166[4][5]
Transient RepliconGenotype 1aNot Specified48 (median of 14 isolates)[4]
Transient RepliconGenotype 1bNot Specified27 (median of 10 isolates)[4]
Cytotoxicity Profile

The cytotoxic potential of a compound is a critical factor in its development as a therapeutic agent. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.

Cell LineAssay MethodMean CC50 (µM)Reference
Huh7Luciferase Reporter Assay42.1[5]
MT4Luciferase Reporter Assay28.9[5]
MRC-5Resazurin Assay>50[5]
HEK-293TResazurin Assay>50[5]
HepG2Resazurin Assay>50[5]
VeroE6Resazurin Assay>50[5]

Mechanism of Action: HCV NS5B Polymerase Inhibition

TMC647055 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[6][7] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme.[6][7] This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.[6]

HCV_NS5B_Inhibition cluster_NS5B HCV NS5B Polymerase ActiveSite Active Site RNA_Synthesis RNA Synthesis (Replication) ActiveSite->RNA_Synthesis Catalyzes Inhibition Inhibition ActiveSite->Inhibition AllostericSite Allosteric Site (Thumb Pocket I) AllostericSite->ActiveSite Induces Conformational Change TMC647055 TMC647055 TMC647055->AllostericSite Binds to RNA_Template Viral RNA Template NTPs Nucleoside Triphosphates (NTPs)

Caption: Mechanism of TMC647055 as a non-nucleoside inhibitor of HCV NS5B polymerase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the typical protocols used to assess the antiviral potency and cytotoxicity of compounds like TMC647055.

In Vitro Antiviral Potency Assessment using HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

1. Cell Culture and Seeding:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter gene) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • A serial dilution of this compound is prepared in the cell culture medium.

  • The medium from the seeded plates is removed, and the cells are treated with various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) and no compound.

3. Incubation:

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. Measurement of HCV Replication:

  • Luciferase Reporter Assay: If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

  • Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR. The results are normalized to an internal control housekeeping gene (e.g., GAPDH).

5. Data Analysis:

  • The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HCV_Replicon_Assay_Workflow cluster_readout Measure HCV Replication start Start cell_seeding Seed Huh-7 Replicon Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of TMC647055 incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 luciferase Luciferase Assay incubation2->luciferase qRT_PCR qRT-PCR incubation2->qRT_PCR data_analysis Calculate EC50 luciferase->data_analysis qRT_PCR->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding compound_treatment Treat cells with serial dilutions of TMC647055 cell_seeding->compound_treatment incubation1 Incubate 48-72h compound_treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate 2-4h add_mtt->incubation2 solubilize Solubilize Formazan Crystals incubation2->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

References

In-Depth Technical Guide: TMC647055 Choline Salt - A Potent, Pan-Genotypic HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055, in its choline salt form, is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed as an investigational antiviral agent, it has demonstrated significant activity against a broad range of HCV genotypes. This technical guide provides a comprehensive overview of the preclinical and clinical data available for TMC647055, with a focus on its genotypic coverage, mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

TMC647055 exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, away from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA synthesis.

Genotypic Coverage and In Vitro Potency

A key feature of TMC647055 is its broad activity against multiple HCV genotypes. The following tables summarize the in vitro potency of TMC647055 against various HCV genotypes and its inhibitory activity against the NS5B polymerase.

Table 1: Genotypic Coverage of TMC647055 in HCV Replicon Assays

HCV GenotypeSubtypeEC50 (nM)
1a43
1b28
2a1,400
3a56
4a21
5a25
6a37

Data extracted from Devogelaere B, et al. Antimicrob Agents Chemother. 2012.

Table 2: Inhibitory Activity of TMC647055 against HCV NS5B Polymerase

ParameterValue
IC50 (nM)82
EC90 (µM) in Huh7-Luc cells0.3

Data from MedchemExpress product information.[1]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of TMC647055 was assessed using a subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh7). This assay measures the ability of a compound to inhibit HCV RNA replication.

Methodology:

  • Cell Culture: Huh7 cells stably harboring an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) are cultured in appropriate media supplemented with G418 to maintain the replicon.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of TMC647055 choline salt.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and reporter gene expression.

  • Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The EC50 value, representing the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of TMC647055 on the enzymatic activity of purified HCV NS5B polymerase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template-primer, and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³³P]CTP).

  • Compound Addition: this compound at various concentrations is added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

  • Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

Clinical Development and Logical Workflow

TMC647055 has been evaluated in clinical trials, often in combination with other direct-acting antivirals (DAAs). A notable study is the Phase IIa trial NCT01724086, which investigated the efficacy and safety of TMC647055 in combination with simeprevir (an NS3/4A protease inhibitor) and ritonavir.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Panels (12 Weeks) cluster_panel1_2 Panels 1 & 2 cluster_panel3 Panel 3 cluster_panel4 Panel 4 cluster_followup Follow-up screening Patient Screening (HCV Genotype 1, Treatment-Naïve or Prior Relapser) enrollment Enrollment screening->enrollment panel1 Panel 1 (GT1a) TMC647055 + Simeprevir + Ritonavir + Ribavirin enrollment->panel1 panel2 Panel 2 (GT1b) Arm 1: with Ribavirin Arm 2: without Ribavirin enrollment->panel2 panel3 Panel 3 (GT1a & GT1b) Higher Dose TMC647055 + Simeprevir + Ritonavir ± Ribavirin enrollment->panel3 panel4 Panel 4 (GT1a & GT1b) TMC647055 + Simeprevir + Ritonavir + JNJ-56914845 enrollment->panel4 eot End of Treatment (Week 12) panel1->eot panel2->eot panel3->eot panel4->eot svr12 Sustained Virologic Response (SVR12) (Undetectable HCV RNA at 12 weeks post-treatment) eot->svr12

Caption: Workflow of the NCT01724086 Phase IIa Clinical Trial.

Signaling Pathway of HCV Replication and Inhibition by TMC647055

The following diagram illustrates the key steps in the HCV replication cycle and the point of intervention for TMC647055.

HCV_Replication_Pathway cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Release HCV_virion HCV Virion Receptor_binding Receptor Binding HCV_virion->Receptor_binding Endocytosis Endocytosis Receptor_binding->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein_processing Polyprotein Processing Translation->Polyprotein_processing Replication_complex Formation of Replication Complex Polyprotein_processing->Replication_complex RNA_synthesis RNA Synthesis (NS5B Polymerase) Replication_complex->RNA_synthesis Assembly Virion Assembly RNA_synthesis->Assembly Release Virion Release Assembly->Release TMC647055 TMC647055 TMC647055->RNA_synthesis Inhibition

Caption: HCV Replication Cycle and the Inhibitory Action of TMC647055.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated broad genotypic coverage in preclinical studies. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it a valuable candidate for combination therapies against HCV. The data from in vitro assays and clinical trials highlight its potential role in the landscape of direct-acting antivirals for the treatment of chronic hepatitis C. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: TMC647055 Choline Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4][5] As a macrocyclic indole inhibitor, it demonstrates significant antiviral activity across multiple HCV genotypes by binding to the thumb pocket I of the NS5B polymerase, thereby locking the enzyme in an inactive conformation.[1][6] These application notes provide detailed protocols for the use of TMC647055 choline salt in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

TMC647055 is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2][7] Unlike nucleoside inhibitors, which compete with natural ribonucleotides for incorporation into the nascent RNA chain, TMC647055 is a non-nucleoside inhibitor (NNI). It binds to a distinct allosteric site on the enzyme known as the NNI-1 or "thumb" pocket.[1][6] This binding event induces a conformational change in the polymerase, preventing the initiation of RNA synthesis and effectively halting viral replication.[1] Due to its mechanism of action, TMC647055 can be used in combination with other anti-HCV agents that have different targets, such as NS3/4A protease inhibitors, to achieve synergistic antiviral effects and reduce the emergence of drug-resistant variants.[1][4][5][8]

TMC647055 This compound NS5B HCV NS5B Polymerase (Thumb Pocket I) TMC647055->NS5B Binds to Conformational_Change Conformational Change in NS5B NS5B->Conformational_Change Induces Inhibition Inhibition of RNA-dependent RNA Polymerase Activity Conformational_Change->Inhibition Replication_Block Blockade of HCV RNA Replication Inhibition->Replication_Block

Mechanism of action of TMC647055.

Data Presentation

In Vitro Antiviral Activity of TMC647055
Cell LineHCV Genotype/RepliconAssay ReadoutEC50 (nM)EC90 (µM)Reference
Huh7-Luc1b (clone ET)Luciferase770.3[1][3]
Huh7-Luc1b (clone ET)qRT-PCR139-[1]
Huh7-SG-Con1b1bqRT-PCR74-[1]
Huh7-SG-1a1aqRT-PCR166-[1]
In Vitro Biochemical Activity of TMC647055
TargetAssayIC50 (nM)Reference
HCV NS5B Polymerase (Genotype 1b)RdRp Primer-Dependent Transcription34[1][2]
Cellular HCV Assay-82[3]
Cytotoxicity Profile of TMC647055
Cell LineAssayCC50 (µM)Reference
Huh7Luciferase Reporter Assay42.1[2]
MT4Luciferase Reporter Assay28.9[2]
MRC-5Resazurin Assay>50[2]
HEK-293TResazurin Assay>50[2]
HepG2Resazurin Assay>50[2]
VeroE6Resazurin Assay>50[2]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using a Replicon-Based Luciferase Assay

This protocol describes the methodology to determine the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

  • Huh7-Luc cells (Huh7 cells harboring a bicistronic subgenomic HCV replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Culture Huh7-Luc cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 500 µg/mL G418 at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the Huh7-Luc cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of TMC647055 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO only) and a cell-free control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the TMC647055 concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis Seed Seed Huh7-Luc cells in 96-well plate Prepare Prepare serial dilutions of TMC647055 Treat Treat cells with TMC647055 Prepare->Treat Lyse Lyse cells and add luciferase reagent Treat->Lyse Incubate 72h Read Read luminescence Lyse->Read Analyze Calculate EC50 Read->Analyze

Workflow for determining antiviral activity.
Protocol 2: Cytotoxicity Assay using Resazurin

This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

  • Huh7 cells (or other cell lines of interest, e.g., HepG2, MRC-5)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of TMC647055 in culture medium as described in Protocol 1.

  • Treatment: Treat the cells with the serially diluted compound for 72 hours.

  • Resazurin Addition: After the 72-hour incubation, add 10 µL of resazurin solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the TMC647055 concentration and determine the CC50 value using a dose-response curve.

cluster_workflow Cytotoxicity Assay Workflow A Seed Cells B Add TMC647055 (72h incubation) A->B C Add Resazurin (2-4h incubation) B->C D Measure Fluorescence C->D E Calculate CC50 D->E

Workflow for cytotoxicity assessment.

Troubleshooting

  • High variability in luciferase readings: Ensure even cell seeding and proper mixing of reagents. Check for and address any potential cytotoxicity of the compound at high concentrations.

  • Low signal in resazurin assay: Optimize cell seeding density and incubation time with resazurin. Ensure the resazurin solution is not expired and has been stored correctly.

  • Inconsistent EC50/CC50 values: Maintain consistent cell passage numbers and health. Ensure accurate preparation of compound dilutions.

Conclusion

This compound is a valuable tool for in vitro studies of HCV replication. The provided protocols offer a framework for assessing its antiviral potency and cytotoxicity in relevant cell culture models. These assays are crucial for the preclinical evaluation of this and other anti-HCV compounds.

References

TMC647055 Choline Salt: Application Notes and Protocols for HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral therapies. TMC647055 exhibits a high barrier to resistance and broad genotypic coverage, making it a valuable tool for in vitro studies of HCV replication and a candidate for combination therapies.[1][3] These application notes provide detailed protocols for the use of TMC647055 choline salt in HCV replicon assays, a widely used cell-based system for evaluating the efficacy of anti-HCV compounds.

Mechanism of Action

TMC647055 acts as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a specific site on the "thumb" domain of the enzyme, distinct from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the synthesis of new viral RNA. This mechanism of action is characteristic of thumb-site 1 inhibitors, which are known to disrupt the intricate movements of the finger and thumb domains required for processive RNA synthesis. By locking the enzyme in an open, inactive state, TMC647055 effectively terminates HCV replication.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of TMC647055 in various HCV replicon systems.

Table 1: Antiviral Activity of TMC647055 against Wild-Type HCV Replicons

HCV GenotypeReplicon SystemReadout MethodEC50 (nM)Reference
1b (ET clone)Stable (Huh7-Luc)Luciferase77[1]
1b (ET clone)Stable (Huh7-Luc)RT-qPCR139[1]
1aStable (Huh7-SG-1a)RT-qPCR166[1]
1b (Con1)Stable (Huh7-SG-Con1b)RT-qPCR74[1]
2a (JFH-1)ChimericLuciferase>200-fold increase vs 1b[1]
2bChimericLuciferase>200-fold increase vs 1b[1]
3aChimericLuciferase27 - 113[1]
4aChimericLuciferase27 - 113[1]
6aChimericLuciferase27 - 113[1]

Table 2: Antiviral Activity of TMC647055 against Resistant HCV Replicons (Genotype 1b)

MutationInhibitor Class ResistanceFold Change in EC50 vs. Wild-TypeReference
L392INNI-19[1]
V494ANNI-13[1]
P495LNNI-1371[1]

Table 3: Cytotoxicity of TMC647055

Cell LineAssay MethodCC50 (µM)Reference
Huh-7Not specified>25[1]
Actively dividing human cellsNot specified>25[1]
Non-dividing human cellsNot specified>25[1]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes the determination of the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

  • Huh7-Luc cells (harboring a genotype 1b HCV replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Huh7-Luc cells in complete DMEM without G418.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., from 1 nM to 1 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO only) and a no-drug control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon RT-qPCR Assay

This protocol describes the quantification of HCV RNA levels in replicon-containing cells treated with TMC647055 using real-time reverse transcription PCR.

Materials:

  • Huh7 cells harboring a stable HCV replicon (e.g., genotype 1b)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)

  • Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed Huh7 replicon cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of TMC647055 as described in the luciferase assay protocol.

    • Incubate for 72 hours.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and probe for both the HCV target and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the HCV RNA and the housekeeping gene for each sample.

    • Normalize the HCV RNA levels to the housekeeping gene using the ΔΔCt method.

    • Calculate the percentage of HCV RNA reduction for each concentration relative to the vehicle control.

    • Determine the EC50 value as described in the luciferase assay protocol.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

  • Huh-7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of TMC647055 to the cells as described in the antiviral assays.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

HCV_Replication_and_TMC647055_Inhibition cluster_cell Hepatocyte cluster_entry 1. Entry and Uncoating cluster_translation 2. Translation cluster_processing 3. Polyprotein Processing cluster_replication 4. RNA Replication cluster_assembly 5. Assembly and Release HCV_virion HCV Virion Endosome Endosome HCV_virion->Endosome Endocytosis Viral_RNA Viral RNA Endosome->Viral_RNA Uncoating Ribosome Ribosome Viral_RNA->Ribosome Replication_complex Replication Complex (on membranous web) Viral_RNA->Replication_complex Polyprotein HCV Polyprotein Ribosome->Polyprotein NS_proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_proteins Cleavage Structural_proteins Structural Proteins Polyprotein->Structural_proteins Cleavage NS_proteins->Replication_complex New_virion New HCV Virion Structural_proteins->New_virion Negative_RNA (-) strand RNA Replication_complex->Negative_RNA Synthesis via NS5B NS5B NS5B Polymerase Progeny_RNA Progeny (+) RNA Negative_RNA->Progeny_RNA Synthesis via NS5B Progeny_RNA->New_virion TMC647055 TMC647055 TMC647055->NS5B Inhibits Exit Exit New_virion->Exit

Caption: HCV Replication Cycle and Inhibition by TMC647055.

Experimental_Workflow cluster_readout Readout start Start seed_cells Seed Huh7-Luc Replicon Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare Serial Dilutions of TMC647055 prepare_compound->add_compound incubate_72h Incubate 72h add_compound->incubate_72h luciferase_assay Luciferase Assay incubate_72h->luciferase_assay rt_qpcr_assay RT-qPCR Assay incubate_72h->rt_qpcr_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis rt_qpcr_assay->data_analysis end End data_analysis->end

References

Preparing High-Purity TMC647055 Choline Salt Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an investigational antiviral compound that has demonstrated potent and selective inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B enzyme, disrupting its function and halting viral RNA synthesis.[3][4][5] The choline salt form of TMC647055 is often utilized in research settings. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of TMC647055 Choline salt stock solutions for use in various research applications.

Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C37H53N5O8S[6]
Molecular Weight 727.91 g/mol [6]
Appearance White to off-white solid[6]
Solubility in DMSO ≥ 62.5 mg/mL (≥ 85.86 mM)[6]
EC50 in cell culture 82 nM (in cellular HCV assays)[6]
Storage of Solid 4°C, sealed, away from moisture[6]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (in DMSO)[6]

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM in DMSO)
  • Equilibrate to Room Temperature: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.28 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 727.91 g/mol * 1000 mg/g = 7.2791 mg/mL).

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 7.28 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution, but avoid excessive heat.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light, both of which can lead to degradation.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When ready to use, thaw an aliquot at room temperature and vortex gently before further dilution into your experimental medium.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Signaling Pathway Diagram

HCV_Replication_Inhibition Mechanism of Action of TMC647055 cluster_virus Hepatitis C Virus (HCV) cluster_host_cell Infected Host Cell HCV_RNA HCV Genomic RNA (+ strand) NS5B NS5B RNA-Dependent RNA Polymerase HCV_RNA->NS5B Template RNA_Replication RNA Replication NS5B->RNA_Replication Catalyzes Negative_Strand Negative Strand RNA RNA_Replication->Negative_Strand Progeny_RNA Progeny Viral RNA (+ strand) Negative_Strand->Progeny_RNA Template for TMC647055 TMC647055 (Choline Salt) TMC647055->NS5B Allosteric Inhibition Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution Start Start Equilibrate Equilibrate TMC647055 to Room Temperature Start->Equilibrate Weigh Accurately Weigh TMC647055 Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex until Fully Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Microcentrifuge Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of TMC647055 Choline Salt, a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

Mechanism of Action

TMC647055 is a selective, cell-permeating inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. By binding to an allosteric site on the NS5B polymerase, TMC647055 prevents the conformational changes required for RNA synthesis, thereby inhibiting viral replication.

Below is a diagram illustrating the HCV replication cycle and the inhibitory action of TMC647055.

HCV_Replication_Pathway cluster_host_cell Hepatocyte cluster_replication Replication Complex HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Polyprotein Translation & Processing Uncoating->Translation Replication_Complex RNA Replication Complex Formation Translation->Replication_Complex RNA_Replication Viral RNA Replication (- strand synthesis -> + strand synthesis) Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly NS5B NS5B Polymerase Release Virion Release Assembly->Release TMC647055 TMC647055 TMC647055->NS5B Inhibition

Caption: HCV Replication Cycle and TMC647055 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: In Vitro Enzymatic and Cellular Anti-HCV Activity of TMC647055

Assay TypeHCV GenotypeCell Line/SystemPotency MetricValue (nM)Reference
NS5B Polymerase Inhibition1bBiochemical AssayIC5034[1]
HCV Replicon1bHuh7-LucEC50 (Luciferase)77[1]
HCV Replicon1bHuh7-LucEC50 (qRT-PCR)139[1]
HCV Replicon1bHuh7-SG-Con1bEC50 (RT-PCR)74[2]
HCV Replicon1aHuh7-SG-1aEC50 (RT-PCR)166[2]
Colony Formation Assay1bHuh7-Luc Replicon-750 (reduced 30 colonies)[1]
HCV Replicon RNA Reduction---1.5 µM and 3.75 µM[1]

Table 2: In Vivo Pharmacokinetic Profile of TMC647055 in Rats

Administration RouteDose (mg/kg)Key Pharmacokinetic ParametersReference
Intravenous (iv)2Moderate plasma clearance, low volume of distribution[3]
Oral (po)10High oral bioavailability, high systemic exposure[3]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound can be prepared as a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex briefly until the salt is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC50) of TMC647055 against HCV NS5B polymerase.

NS5B_Assay_Workflow start Start prepare_reagents Prepare Reagents: - NS5B Enzyme - RNA template/primer - NTPs (with labeled UTP) - TMC647055 dilutions start->prepare_reagents reaction_setup Set up reaction in 96-well plate: - Add buffer, DTT, MgCl2 - Add NS5B enzyme - Add TMC647055 or DMSO control prepare_reagents->reaction_setup pre_incubation Pre-incubate at 30°C for 30 min reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding RNA template/primer and NTPs pre_incubation->initiate_reaction incubation Incubate at 30°C for 2 hours initiate_reaction->incubation stop_reaction Stop reaction with EDTA incubation->stop_reaction capture_rna Transfer to streptavidin-coated plates to capture biotinylated RNA stop_reaction->capture_rna wash Wash plates to remove unincorporated NTPs capture_rna->wash scintillation_counting Add scintillation fluid and measure incorporation of labeled UTP wash->scintillation_counting data_analysis Calculate % inhibition and determine IC50 scintillation_counting->data_analysis end End data_analysis->end Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 replicon cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of TMC647055 in culture medium incubate_24h->prepare_dilutions add_compound Add TMC647055 dilutions or vehicle control to the cells prepare_dilutions->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h measure_readout Measure readout: - Luciferase activity - qRT-PCR for HCV RNA - Cell viability (e.g., MTT assay) incubate_72h->measure_readout data_analysis Calculate % inhibition and determine EC50 and CC50 measure_readout->data_analysis end End data_analysis->end

References

TMC647055 Choline Salt: Application Notes and Protocols for Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an experimental antiviral compound that has demonstrated potent and selective inhibitory activity against the hepatitis C virus (HCV).[1][2] It functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[1][3][4] This document provides detailed application notes and experimental protocols for the use of TMC647055 choline salt in viral replication studies, intended to guide researchers in the fields of virology, infectious diseases, and antiviral drug development.

Mechanism of Action

TMC647055 is a macrocyclic indole inhibitor that binds to an allosteric site on the NS5B polymerase known as the thumb pocket I.[5][6] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state.[5][6] This prevents the polymerase from catalyzing the synthesis of new viral RNA, thereby inhibiting viral replication.[1][3]

Quantitative Data Summary

The antiviral activity and cytotoxicity of TMC647055 have been evaluated in various in vitro assay systems. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of TMC647055 against HCV NS5B Polymerase

Assay TypeHCV GenotypeTargetValueReference
RdRp Primer-Dependent Transcription Assay1b (Con1b)IC5034 nM[6]

Table 2: Antiviral Activity of TMC647055 in HCV Replicon Cell Lines

Cell LineHCV GenotypeAssay ReadoutValueReference
Huh7-Luc1b (ET clone)LuciferaseEC50: 77 nM[6]
Huh7-Luc1b (ET clone)RT-qPCREC50: 139 nM[6]
Huh7-SG-Con1b1bRT-qPCREC50: 74 nM[7]
Huh7-SG-1a1aRT-qPCREC50: 166 nM[7]

Table 3: Cytotoxicity Profile of TMC647055

Cell LineAssayValueReference
Huh7Luciferase ReporterCC50: 42.1 µM[7]
MT4Luciferase ReporterCC50: 28.9 µM[7]
MRC-5Resazurin AssayCC50: >50 µM[7]
HEK-293TResazurin AssayCC50: >50 µM[7]
HepG2Resazurin AssayCC50: >50 µM[7]
VeroE6Resazurin AssayCC50: >50 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

HCV_Replication_and_TMC647055_Inhibition cluster_host_cell Hepatocyte cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly_release Assembly & Release HCV_Virion HCV Virion Receptor_Binding Receptor Binding (LDLR, CD81, etc.) HCV_Virion->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Viral_RNA Viral (+) RNA Genome Uncoating->Viral_RNA Translation Translation (Host Ribosomes) Viral_RNA->Translation Assembly Virion Assembly Viral_RNA->Assembly Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing (NS3/4A) Polyprotein->Proteolytic_Processing Replication_Complex Formation of Replication Complex (NS3-NS5B) Proteolytic_Processing->Replication_Complex RNA_Synthesis RNA Synthesis ((-)-strand & (+)-strand) Replication_Complex->RNA_Synthesis Replication_Complex->Assembly RNA_Synthesis->Viral_RNA produces new NS5B_Polymerase NS5B Polymerase NS5B_Polymerase->RNA_Synthesis catalyzes TMC647055 TMC647055 TMC647055->NS5B_Polymerase Inhibits Release Release of New Virions Assembly->Release

Caption: HCV replication cycle and the inhibitory action of TMC647055 on the NS5B polymerase.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay Purified_NS5B Purified Recombinant HCV NS5B Polymerase RdRp_Assay RNA-dependent RNA Polymerase (RdRp) Assay Purified_NS5B->RdRp_Assay IC50_Determination IC50 Determination RdRp_Assay->IC50_Determination HCV_Replicon_Cells HCV Replicon-Containing Huh-7 Cells Compound_Treatment Treatment with TMC647055 HCV_Replicon_Cells->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay RTqPCR_Assay RT-qPCR for HCV RNA Incubation->RTqPCR_Assay EC50_Determination EC50 Determination Luciferase_Assay->EC50_Determination RTqPCR_Assay->EC50_Determination Host_Cells Host Cell Lines (e.g., Huh-7, HepG2) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Resazurin) Host_Cells->Cytotoxicity_Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination

References

Application Notes and Protocols for Evaluating TMC647055 Choline Salt Efficacy in Hepatitis C Virus (HCV) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It has demonstrated significant antiviral activity across various HCV genotypes in preclinical studies. This document provides detailed application notes and protocols for testing the efficacy of TMC647055 choline salt in relevant cell lines. The methodologies described herein cover the assessment of antiviral activity using HCV replicon assays, evaluation of cytotoxicity, and the selection of drug-resistant variants.

Recommended Cell Lines

The human hepatoma cell line Huh-7 and its derivatives are the most widely used and recommended cell lines for studying HCV replication and for evaluating the efficacy of antiviral compounds like TMC647055.[3][4][5] These cells are highly permissive for HCV RNA replication.[4][5]

Key Huh-7 derived cell lines for TMC647055 efficacy testing:

  • Huh-7: The parental cell line.

  • Huh-7.5: A subclone of Huh-7 that is highly permissive for HCV replication.

  • Huh7-Lunet: A cell line cured of a selectable subgenomic luciferase replicon, known for high-level HCV RNA replication.[6]

  • Huh7-Luc: A stable cell line containing a subgenomic HCV replicon with a luciferase reporter gene. This cell line is particularly useful for high-throughput screening of antiviral compounds.

Data Presentation: Efficacy and Cytotoxicity of TMC647055

The following table summarizes the in vitro activity of TMC647055 against different HCV genotypes in the Huh7-Luc cell line.

HCV GenotypeReplicon Cell LineEC₅₀ (nM)
1aHuh7-SG-1a166
1bHuh7-Luc77
1bHuh7-SG-Con1b74

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Experimental Protocols

HCV Replicon Assay for Antiviral Efficacy

This protocol describes the use of a Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter gene to determine the EC₅₀ of TMC647055.

Materials:

  • Huh7-Luc cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Huh7-Luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO) and a no-drug control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each concentration of TMC647055 compared to the no-drug control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Huh7-Luc cells in 96-well plates prepare_compound Prepare serial dilutions of TMC647055 add_compound Add compound dilutions to cells prepare_compound->add_compound incubate Incubate for 72 hours add_compound->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay measure_luminescence Measure luminescence luciferase_assay->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50

Caption: Workflow for the HCV Replicon Assay.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of TMC647055 on Huh-7 cells using an MTT assay.[7][8][9]

Materials:

  • Huh-7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of TMC647055 in culture medium.

    • Add 100 µL of the compound dilutions to the wells. Include a vehicle control and a no-drug control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]

  • Solubilization:

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the no-drug control.

    • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

G cluster_setup Setup cluster_assay Assay cluster_readout Readout seed_cells Seed Huh-7 cells in 96-well plates add_compound Add TMC647055 dilutions seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Resistance Selection

This protocol describes a method for selecting for HCV replicons with reduced susceptibility to TMC647055.[1]

Materials:

  • Huh-7 cells harboring a selectable HCV replicon (e.g., containing a neomycin resistance gene)

  • Culture medium with G418 (selection antibiotic)

  • This compound

  • Culture dishes

Procedure:

  • Initial Plating:

    • Plate the HCV replicon-containing Huh-7 cells at a low density in the presence of G418 and a fixed concentration of TMC647055 (e.g., 5x, 10x, and 25x the EC₅₀).[1]

  • Selection and Passaging:

    • Culture the cells for several weeks, refreshing the medium with G418 and the corresponding concentration of TMC647055 twice a week.[1]

    • Alternatively, passage the cells in the presence of a fixed concentration of the drug without G418, or with gradually increasing concentrations of the drug with G418.[1]

  • Colony Expansion:

    • Monitor the plates for the emergence of resistant colonies.

    • Pick individual colonies and expand them in the presence of the selection pressure.

  • Characterization of Resistant Replicons:

    • Isolate RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5B region of the HCV genome.

    • Sequence the amplified DNA to identify mutations that may confer resistance.

    • Characterize the phenotype of the resistant clones by determining the EC₅₀ of TMC647055.

Signaling Pathway

TMC647055 targets the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the HCV replication cycle and the point of inhibition by TMC647055.

G TMC647055 TMC647055 RNA_synthesis RNA_synthesis TMC647055->RNA_synthesis Inhibits HCV_virion HCV_virion Entry Entry HCV_virion->Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Processing Processing Translation->Processing Replication_Complex Replication_Complex Processing->Replication_Complex Replication_Complex->RNA_synthesis Negative_strand Negative_strand RNA_synthesis->Negative_strand + to - Positive_strand Positive_strand Negative_strand->Positive_strand - to + Positive_strand->Translation template Assembly Assembly Positive_strand->Assembly Release Release Assembly->Release

Caption: Inhibition of HCV Replication by TMC647055.

References

Application Notes and Protocols for High-Throughput Screening with TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC647055 is an experimental antiviral compound that has been investigated for its potential in the treatment of Hepatitis C.[1] As a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, it represents a targeted approach to antiviral therapy.[2] The NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[3][4] By targeting this enzyme, TMC647055 effectively halts viral replication.[5] This document provides detailed application notes and protocols for the use of TMC647055 choline salt in high-throughput screening (HTS) campaigns to identify and characterize antiviral agents.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase.[5] This binding induces a conformational change in the enzyme, rendering it inactive.[5] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs like TMC647055 inhibit the polymerase's function without being incorporated into the RNA.[5] This mechanism of action provides a basis for its potent antiviral activity against various HCV genotypes.[6]

Data Presentation

The following table summarizes the in vitro activity of TMC647055 against different HCV genotypes in replicon assays and its cytotoxicity profile.

Assay TypeHCV Genotype/Cell LineReadoutEC50 (nM)CC50 (µM)Reference
Stable Replicon AssayGenotype 1b (Huh7-Luc)Luciferase77>50[6]
Stable Replicon AssayGenotype 1b (Huh7-Luc)qRT-PCR139>50[6]
Stable Replicon AssayGenotype 1b (Huh7-SG-Con1b)RT-PCR74>50[6]
Stable Replicon AssayGenotype 1a (Huh7-SG-1a)RT-PCR166>50[6]
Transient Replicon AssayGenotype 1a (Clinical Isolates)Luciferase27 - 113Not Reported[6]
Transient Replicon AssayGenotype 1b (Clinical Isolates)Luciferase27 - 113Not Reported[6]
Transient Replicon AssayGenotype 2a (JFH-1)Luciferase>20,000Not Reported[6]
Transient Replicon AssayGenotype 2b (Chimeric)Luciferase>20,000Not Reported[6]
Transient Replicon AssayGenotype 3a (Clinical Isolates)Luciferase27 - 113Not Reported[6]
Transient Replicon AssayGenotype 4a (Clinical Isolate)Luciferase27 - 113Not Reported[6]
Transient Replicon AssayGenotype 6a (Clinical Isolates)Luciferase27 - 113Not Reported[6]

Signaling and Experimental Workflow Diagrams

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_inhibition Mechanism of TMC647055 Entry HCV Entry & Uncoating Translation Translation of viral polyprotein Entry->Translation Viral RNA Processing Polyprotein Processing Translation->Processing Replication RNA Replication (Membranous Web) Processing->Replication NS Proteins (including NS5B) Assembly Virion Assembly Replication->Assembly New Viral RNA Release Virion Release Assembly->Release Virus HCV Virion Release->Virus Progeny Virions NS5B NS5B Polymerase NS5B->Replication Inhibits RNA synthesis TMC647055 TMC647055 TMC647055->NS5B Binds to allosteric site Virus->Entry

Caption: HCV Replication Cycle and Inhibition by TMC647055.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay Readout cluster_data_analysis Data Analysis Compound_Plating Compound Plating (e.g., TMC647055) Cell_Seeding Cell Seeding (HCV Replicon Cells) Compound_Plating->Cell_Seeding Incubate Incubate Plates (e.g., 48-72 hours) Cell_Seeding->Incubate Lysis_and_Reagent Cell Lysis & Luciferase Reagent Addition Incubate->Lysis_and_Reagent Luminescence_Read Measure Luminescence Lysis_and_Reagent->Luminescence_Read Calculate_Inhibition Calculate % Inhibition Luminescence_Read->Calculate_Inhibition Dose_Response Dose-Response Curves (EC50 Determination) Calculate_Inhibition->Dose_Response

Caption: High-Throughput Screening Workflow for HCV Inhibitors.

Experimental Protocols

High-Throughput HCV Replicon Luciferase Assay

This protocol is designed for screening compounds like TMC647055 for their ability to inhibit HCV replication in a 384-well format.

Materials:

  • HCV replicon cells (e.g., Huh7-based, containing a subgenomic HCV replicon with a luciferase reporter gene)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plates (384-well, white, solid-bottom)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of TMC647055 and other test compounds in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plates. Include positive controls (e.g., a known HCV inhibitor) and negative controls (e.g., DMSO vehicle).

  • Cell Seeding:

    • Harvest the HCV replicon cells and resuspend them in complete cell culture medium to a final density of approximately 2,000-5,000 cells per 25 µL.

    • Dispense 25 µL of the cell suspension into each well of the compound-containing assay plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours.

  • Luciferase Assay:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the culture volume in each well (e.g., 25 µL).

    • Mix the contents of the wells by gentle shaking on a plate shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate reader. The integration time should be optimized for the specific instrument and cell line.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of TMC647055 and other test compounds.

Materials:

  • Huh-7 cells (or the parental cell line of the replicon cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plates (96-well, clear-bottom)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of TMC647055 and other test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for the same duration as the replicon assay (e.g., 48-72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the compound concentration and determine the CC50 value.

References

Troubleshooting & Optimization

Potential off-target effects of TMC647055 Choline salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of TMC647055 choline salt. The following content is based on publicly available preclinical and early clinical data.

Disclaimer: The development of TMC647055 was discontinued. As a result, comprehensive off-target pharmacology screening data against broad panels of kinases, GPCRs, ion channels, and enzymes, which are often proprietary, have not been made publicly available. The information provided here is based on published scientific literature and should be used as a guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TMC647055?

A1: TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It binds to an allosteric site on the enzyme, leading to the inhibition of viral RNA replication.

Q2: What is the general profile of TMC647055 regarding off-target effects?

A2: Preclinical studies have described TMC647055 as having "limited toxicity and off-target activities." In early clinical trials, it was reported to be "safe and well-tolerated." However, detailed screening results against a broad panel of human targets are not publicly available.

Q3: Has TMC647055 been tested against other viruses?

A3: Yes, TMC647055 has been evaluated for its antiviral activity against a panel of human DNA and RNA viruses. It demonstrated high selectivity for HCV.

Q4: Are there any known off-target interactions with host cell polymerases?

A4: While specific screening data against a comprehensive panel of human polymerases is not available in the public domain, non-nucleoside inhibitors of viral polymerases are generally designed to be highly selective for the viral enzyme over host cell DNA and RNA polymerases. The lack of reported significant toxicity in preclinical and early clinical studies suggests a favorable selectivity profile.

Q5: What are the reported cytotoxicity values for TMC647055?

A5: The cytotoxic concentration 50 (CC50) of TMC647055 has been determined in various cell lines. Please refer to Table 2 for a summary of the available data.

Troubleshooting Guide

Observed Issue Potential Cause (Hypothetical Off-Target Effect) Recommended Action
Unexpected cellular phenotype unrelated to HCV replication (e.g., changes in cell morphology, proliferation, or signaling pathways).This could be due to an uncharacterized off-target interaction. Without broad panel screening data, the specific off-target is difficult to pinpoint.1. Perform a literature search for the observed phenotype in relation to known signaling pathways. 2. Consider performing your own limited off-target screening against candidate pathways based on the observed phenotype. 3. Include appropriate positive and negative controls in your experiments to isolate the effect of TMC647055.
Variability in experimental results.The choline salt formulation can be hygroscopic. Inconsistent compound concentration due to improper storage or handling could lead to variability.1. Store this compound under desiccated conditions as recommended by the supplier. 2. Prepare fresh stock solutions for each experiment. 3. Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC).
Discrepancy in antiviral potency compared to published data.1. Differences in cell lines, passage number, or cell health. 2. Variations in the HCV replicon or virus strain used. 3. Presence of serum proteins that may bind to the compound.1. Ensure your experimental conditions closely match those reported in the literature. 2. Use a well-characterized and validated cell line and HCV replicon/virus. 3. Evaluate the effect of serum concentration on the EC50 of TMC647055 in your assay.

Data Presentation

Table 1: In Vitro Antiviral Selectivity of TMC647055

Virus Assay Type Result (EC50 or % Inhibition)
Hepatitis C Virus (HCV)Replicon AssayEC50 = 0.077 µM (Genotype 1b)
Hepatitis B Virus (HBV)Antiviral AssayEC50 = 86 µM
Cytomegalovirus (CMV)Antiviral AssayNo activity up to 100 µM
AdenovirusAntiviral AssayNo activity up to 100 µM
Vaccinia VirusAntiviral AssayNo activity up to 100 µM
Coxsackie VirusAntiviral AssayNo activity up to 100 µM
Influenza VirusAntiviral AssayNo activity up to 100 µM
Yellow Fever VirusAntiviral AssayNo activity up to 100 µM
Dengue VirusAntiviral AssayNo effect up to 25 µM

Table 2: In Vitro Cytotoxicity of TMC647055

Cell Line Assay Type CC50 (µM)
Huh7Luciferase Reporter Assay42.1
MT-4Not Specified28.9
MRC-5Resazurin Assay> 50
HEK293TResazurin Assay> 50
HepG2Resazurin Assay> 50
VeroResazurin Assay> 50

Experimental Protocols

As detailed experimental protocols for broad off-target screening of TMC647055 are not publicly available, a general methodology for assessing off-target effects using a commercially available service is provided below.

Protocol: General Off-Target Pharmacology Screening (Example using a service provider like Eurofins or CEREP)

  • Compound Submission:

    • Provide a sufficient quantity of this compound with a detailed Certificate of Analysis (CoA) including purity and identity verification.

    • Specify the desired screening concentration(s) (e.g., 1 µM and 10 µM).

  • Panel Selection:

    • Select a broad screening panel that includes a diverse range of targets such as:

      • G-protein coupled receptors (GPCRs)

      • Kinases

      • Ion channels

      • Nuclear receptors

      • Transporters

      • Enzymes

  • Assay Execution:

    • The service provider will perform radioligand binding assays or functional assays for each target in the selected panel.

    • Assays are typically run in duplicate or triplicate.

  • Data Analysis:

    • Results are usually reported as the percent inhibition of binding or activity at the tested concentrations.

    • For hits that meet a certain threshold (e.g., >50% inhibition), IC50 or Ki values are determined by generating a concentration-response curve.

  • Reporting:

    • A comprehensive report is provided detailing the experimental conditions, results for each target, and a summary of any significant off-target interactions.

Visualizations

TMC647055_Mechanism_of_Action cluster_virus Hepatitis C Virus Life Cycle cluster_drug Drug Action HCV_RNA HCV RNA Genome NS5B_Polymerase NS5B RNA Polymerase HCV_RNA->NS5B_Polymerase Template RNA_Replication Viral RNA Replication NS5B_Polymerase->RNA_Replication Catalyzes TMC647055 TMC647055 TMC647055->NS5B_Polymerase Allosteric Inhibition

Caption: Mechanism of action of TMC647055.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Protocols Verify Experimental Protocols and Reagents Start->Check_Protocols Check_Protocols->Start Error Found, Re-run Literature_Search Conduct Literature Search for Similar Phenotypes Check_Protocols->Literature_Search Protocols Correct Hypothesize_Off_Target Hypothesize Potential Off-Target Pathway Literature_Search->Hypothesize_Off_Target In_House_Screening Perform Focused In-House Screening Hypothesize_Off_Target->In_House_Screening Consult_Support Consult Technical Support with Detailed Data In_House_Screening->Consult_Support End Resolution Consult_Support->End

Caption: Troubleshooting workflow for unexpected results.

Technical Support Center: Optimizing TMC647055 Choline Salt Concentration in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TMC647055 choline salt in antiviral assays. Our aim is to help you overcome common challenges and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TMC647055?

A1: TMC647055 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral genome. By binding to an allosteric site on the enzyme, TMC647055 blocks its enzymatic activity, thereby inhibiting viral RNA synthesis.

Q2: What are the reported potency and cytotoxicity values for TMC647055?

A2: The following table summarizes the key in vitro activity parameters for this compound based on available data. Please note that these values can vary depending on the specific cell line, virus genotype, and assay conditions used.

ParameterValueDescription
IC50 34 nM - 82 nMThe half-maximal inhibitory concentration against the HCV NS5B polymerase enzyme.
EC50 82 nMThe half-maximal effective concentration for inhibiting HCV replication in cell-based assays.
CC50 >20 µMThe half-maximal cytotoxic concentration, indicating the concentration at which the compound reduces cell viability by 50%.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions for your assay, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

Question: I am observing significant variability in the EC50 values for TMC647055 in my antiviral assays. What are the potential causes and how can I improve consistency?

Answer: High variability in EC50 values is a common issue in antiviral assays and can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Cell Health and Passage Number:

    • Cause: Cells that are unhealthy, contaminated (e.g., with mycoplasma), or at a high passage number can exhibit altered metabolism and susceptibility to both viral infection and compound treatment.

    • Solution: Always use healthy, low-passage cells from a reliable source. Regularly test your cell lines for mycoplasma contamination. Ensure consistent cell seeding density across all wells and experiments.

  • Inconsistent Virus Titer:

    • Cause: Variations in the multiplicity of infection (MOI) can significantly impact the outcome of the assay. An inconsistent virus stock or improper handling can lead to variability in the infectious titer.

    • Solution: Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid multiple freeze-thaw cycles. Perform a virus titration for each new batch of virus to ensure an accurate and consistent MOI is used in your assays.

  • Assay Conditions and Timing:

    • Cause: Minor differences in incubation times, temperature, CO2 levels, or reagent concentrations can lead to significant variations in results.

    • Solution: Standardize all assay parameters, including incubation periods for compound treatment, virus infection, and final readout. Ensure that incubators are properly calibrated and maintained. Use consistent lots of media, serum, and other reagents.

  • Compound Handling:

    • Cause: Improper storage or handling of TMC647055 can lead to degradation of the compound.

    • Solution: Prepare fresh dilutions of the compound from a properly stored, single-use aliquot of the stock solution for each experiment.

Issue 2: Observed Cytotoxicity at or Near the Antiviral Concentration

Question: My cell viability assays show significant cytotoxicity at concentrations where I expect to see an antiviral effect from TMC647055. How can I address this?

Answer: While TMC647055 has a reported CC50 of >20 µM, specific cell lines may be more sensitive. Here’s how to troubleshoot this issue:

  • Determine the Therapeutic Window:

    • Action: Before conducting extensive antiviral assays, perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of TMC647055 in your specific cell line. This will help you establish the therapeutic window (the concentration range where the compound is effective against the virus but not toxic to the cells).

    • Recommendation: Use a sensitive and reliable cytotoxicity assay, such as an MTT, MTS, or a live/dead cell staining assay.

  • Adjust Concentration Range:

    • Action: Based on your determined CC50 value, adjust the concentration range in your antiviral assays to use concentrations well below the cytotoxic level.

  • Consider a Different Cell Line:

    • Action: If your current cell line is particularly sensitive to the compound, consider using a different cell line that is also permissive to HCV replication.

Issue 3: No Antiviral Activity Observed

Question: I am not observing any antiviral activity with TMC647055, even at high concentrations. What should I check?

Answer: If you are not seeing the expected antiviral effect, consider the following possibilities:

  • Compound Integrity:

    • Cause: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of TMC647055 from a reputable supplier. Verify the compound's identity and purity if possible.

  • Virus Strain Resistance:

    • Cause: The HCV genotype or specific strain you are using may be less sensitive to this particular inhibitor.

    • Solution: If possible, test TMC647055 against a reference HCV strain known to be sensitive to NS5B inhibitors.

  • Assay Setup:

    • Cause: There may be an issue with your assay protocol or readout.

    • Solution: Double-check all steps of your experimental protocol. Include appropriate positive and negative controls in your assay. A known antiviral compound with a similar mechanism of action can serve as a positive control to validate the assay system.

Experimental Protocols

Antiviral Activity Assay (HCV Replicon System)

This protocol describes a general method for determining the EC50 of TMC647055 using a stable HCV replicon cell line that expresses a reporter gene (e.g., luciferase).

  • Cell Seeding:

    • Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter into a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 1 µM, with 10-fold serial dilutions down to picomolar concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a "no-drug" control (vehicle only, e.g., 0.5% DMSO) and a "cells only" control (no virus, no compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After incubation, measure the luciferase activity in each well according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no-drug" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the CC50 of TMC647055.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., Huh-7) into a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in cell culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., starting from 100 µM).

    • Add the compound dilutions to the cells. Include a "cells only" control (no compound).

  • Incubation:

    • Incubate the plate for the same duration as your antiviral assay (e.g., 72 hours).

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare TMC647055 Serial Dilutions add_compound Add Compound to Cells prep_compound->add_compound prep_cells Seed Cells in 96-well Plates prep_cells->add_compound prep_virus Prepare Virus Stock infect_cells Infect Cells with Virus prep_virus->infect_cells add_compound->infect_cells incubate Incubate for 48-72h infect_cells->incubate readout Measure Viral Replication (e.g., Luciferase) incubate->readout cytotoxicity Measure Cell Viability (e.g., MTT) incubate->cytotoxicity calculate Calculate EC50 & CC50 readout->calculate cytotoxicity->calculate

Caption: Experimental workflow for optimizing TMC647055 concentration.

HCV_Replication_Inhibition cluster_virus HCV Life Cycle viral_rna Viral RNA Genome polyprotein Polyprotein Synthesis viral_rna->polyprotein ns5b NS5B Polymerase polyprotein->ns5b replication Viral RNA Replication ns5b->replication Catalyzes assembly New Virus Assembly replication->assembly tmc647055 TMC647055 tmc647055->ns5b Inhibits

Caption: Simplified HCV replication and inhibition by TMC647055.

Troubleshooting_Tree decision decision solution solution start Inconsistent Antiviral Assay Results q1 High EC50 Variability? start->q1 sol1 Check Cell Health & Passage Standardize Virus Titer (MOI) Ensure Consistent Assay Conditions q1->sol1 Yes q2 High Cytotoxicity? q1->q2 No sol2 Determine CC50 Adjust Compound Concentration Consider a Different Cell Line q2->sol2 Yes q3 No Antiviral Activity? q2->q3 No sol3 Verify Compound Integrity Check for Viral Resistance Review Assay Protocol & Controls q3->sol3 Yes

Caption: Troubleshooting decision tree for antiviral assays.

Stability and degradation of TMC647055 Choline salt in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMC647055 Choline Salt. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As an allosteric inhibitor, it binds to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that ultimately prevents the replication of the viral RNA genome.[2][3] This targeted action makes it a subject of interest in the development of antiviral therapies.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. Based on available data, the following conditions are recommended:

  • Solid Form: Store at 4°C in a sealed container, away from moisture.[4]

  • Stock Solutions:

    • For long-term storage, aliquot and store at -80°C for up to 6 months.[4]

    • For short-term storage, solutions can be kept at -20°C for up to 1 month.[4]

    • It is advisable to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[4] When preparing solutions, ensure the DMSO is of high purity and free of water, as hygroscopic DMSO can impact solubility. For challenging solubility, ultrasonic agitation and warming to 60°C may be employed.[4]

Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

A4: While specific, publicly available data on the stability of this compound in various aqueous buffers or cell culture media is limited, it is general practice to prepare fresh dilutions from a frozen stock solution for each experiment. The stability of the compound in your specific experimental conditions (e.g., pH, temperature, media components) should be empirically determined if long-term incubation is required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity in cellular assays. Compound Degradation: The compound may have degraded due to improper storage or handling.1. Ensure the solid compound and stock solutions have been stored according to the recommended conditions (see FAQ Q2). 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Prepare fresh dilutions in your experimental buffer or media immediately before use.
Incomplete Solubilization: The compound may not be fully dissolved in the solvent or experimental media.1. Confirm the complete dissolution of the compound when preparing stock solutions. Gentle warming or sonication may be necessary.[4] 2. When diluting into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation.
Precipitation observed upon dilution into aqueous buffer. Low Aqueous Solubility: The compound may have limited solubility in your specific aqueous buffer.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. 3. Evaluate the pH of your buffer, as solubility can be pH-dependent.
Variability between experimental replicates. Inaccurate Pipetting: Inconsistent volumes of the compound solution can lead to variability.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of the final dilution to add to all relevant wells or tubes to ensure consistency.
Uneven Cell Seeding: In cell-based assays, variations in cell number can affect the outcome.1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent and validated cell counting method.

Experimental Protocols

General Protocol for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6] The following is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • pH meter

  • Incubators/water baths

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[7][8]

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. Calculate the percentage of degradation.

General Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method to quantify this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., PDA or MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Visualizations

cluster_0 HCV Replication Cycle HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template for Replication Viral RNA Replication NS5B->Replication Catalyzes New_Virions Assembly of New Virions Replication->New_Virions TMC647055 This compound TMC647055->NS5B Allosterically Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

cluster_1 Troubleshooting Workflow: Inconsistent Assay Results Start Inconsistent Results Observed Check_Storage Verify Compound Storage Conditions Start->Check_Storage Storage_OK Storage Correct? Check_Storage->Storage_OK Check_Prep Review Solution Preparation Protocol Prep_OK Preparation Correct? Check_Prep->Prep_OK Check_Assay Examine Assay Procedure Assay_OK Assay Protocol Followed? Check_Assay->Assay_OK Storage_OK->Check_Prep Yes New_Aliquot Use a Fresh Aliquot Storage_OK->New_Aliquot No Prep_OK->Check_Assay Yes Re_prepare Re-prepare Solutions Prep_OK->Re_prepare No Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Resolved Issue Resolved Assay_OK->Resolved Yes New_Aliquot->Resolved Re_prepare->Resolved Optimize_Assay->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Troubleshooting inconsistent results in TMC647055 Choline salt experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMC647055 choline salt. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Troubleshooting Guide

Q1: Why are my IC50 values for TMC647055 highly variable between experiments?

Inconsistent IC50 values can stem from several factors, ranging from reagent handling to procedural inconsistencies. Below is a summary of potential causes and recommended solutions.

Table 1: Potential Causes of IC50 Variability and Corresponding Solutions

Potential Cause Description Recommended Solution
Reagent Instability TMC647055, like many small molecules, can be sensitive to storage conditions. The enzyme (HCV NS5B polymerase) is also prone to degradation.Aliquot reagents upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Solvent Effects The solvent used to dissolve TMC647055 (e.g., DMSO) can impact enzyme activity at higher concentrations.Ensure the final solvent concentration is consistent across all wells, including controls. Typically, this should be kept below 1% (v/v). Run a solvent-only control to assess its effect on the assay.
Procedural Inconsistencies Minor variations in incubation times, temperature, or pipetting volumes can lead to significant differences in results.Use a standardized, written protocol. Ensure consistent incubation times and temperatures using calibrated equipment. Calibrate pipettes regularly.
Enzyme Concentration The concentration of the HCV NS5B polymerase can affect the apparent IC50 value.Use a consistent lot and concentration of the enzyme. If a new batch is used, perform a validation experiment to ensure consistency with previous results.
Substrate Concentration The concentration of nucleotides (NTPs) can influence the inhibitory activity of non-nucleoside inhibitors.Maintain a consistent concentration of the RNA template and NTPs across all experiments.

Q2: My positive controls are working as expected, but TMC647055 is showing little to no inhibitory activity. What could be the issue?

When positive controls perform as expected, the lack of activity from the test compound often points to issues with the compound itself or its interaction with the assay components.

Table 2: Troubleshooting Lack of TMC647055 Activity

Potential Cause Description Recommended Solution
Compound Integrity The this compound may have degraded due to improper storage or handling.Verify the certificate of analysis for the compound lot. Store the compound as recommended by the manufacturer, protected from light and moisture.
Solubility Issues TMC647055 may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Visually inspect the stock solution for any precipitate. Consider using a different solvent or a small amount of a co-solvent, ensuring it does not interfere with the assay. The properties of common solvents are listed in Table 3.
Compound Adsorption The compound may adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing the concentration available to inhibit the enzyme.Use low-adsorption plasticware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue.
Incorrect Mechanism of Action Understanding Ensure the assay is designed to detect the activity of a non-nucleoside polymerase inhibitor.TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase.[1][2] Assays that only measure direct competition with the nucleotide substrate may not be suitable.

Table 3: Properties of Common Solvents for Small Molecules

Solvent Polarity Properties and Considerations
DMSO Polar aproticExcellent solvent for many organic compounds. Can be toxic to cells at higher concentrations and may affect enzyme activity.
Ethanol Polar proticGood solvent for moderately polar compounds. Can denature proteins at high concentrations.
Methanol Polar proticSimilar to ethanol but can be more toxic.
Water Polar proticIdeal for soluble compounds, but many small molecule inhibitors have poor aqueous solubility. The choline salt formulation of TMC647055 is intended to improve aqueous solubility.

Frequently Asked Questions (FAQs)

What is the mechanism of action of TMC647055?

TMC647055 is an experimental antiviral drug that acts as a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The NS5B polymerase is an RNA-dependent RNA polymerase essential for the replication of the viral RNA genome.[3] Unlike nucleoside inhibitors that compete with natural nucleotide substrates, TMC647055 binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[4]

TMC647055_Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site Viral_RNA_Replication Viral RNA Replication Active_Site->Viral_RNA_Replication Catalyzes Inhibition Inhibition Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Conformational change inhibits activity TMC647055 TMC647055 TMC647055->Allosteric_Site Binds to RNA_Template RNA_Template RNA_Template->Active_Site Binds to NTPs NTPs NTPs->Active_Site Incorporated at

Mechanism of TMC647055 as a non-nucleoside inhibitor of HCV NS5B polymerase.

What is a typical experimental protocol for an in vitro HCV NS5B polymerase inhibition assay?

The following is a generalized protocol based on published methods for HCV NS5B polymerase assays.[3][5] Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

Experimental Protocol: In Vitro HCV NS5B Polymerase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT).

    • Prepare a solution of nucleotides (NTPs): 500 µM GTP and 250 µM each of ATP, CTP, and UTP.

    • Prepare a solution of the RNA template (e.g., 2 µg/mL HCV (-) 3' UTR RNA).

    • Dilute the purified recombinant HCV NS5B protein to the desired concentration (e.g., 300 ng per reaction) in an appropriate buffer.

    • Prepare serial dilutions of this compound in the desired solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add a small volume of the diluted TMC647055 or control (solvent for negative control, known inhibitor for positive control).

    • Add the diluted HCV NS5B enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the polymerase reaction by adding the reaction buffer, NTPs, and RNA template mixture to each well.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of newly synthesized RNA. This can be done using various methods, such as incorporation of a labeled nucleotide (e.g., [3H]-UTP) followed by scintillation counting, or using a fluorescent RNA-binding dye.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the TMC647055 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Buffer, NTPs, RNA, Enzyme, TMC647055) Start->Reagent_Prep Compound_Dispensing 2. Dispense TMC647055 and Controls into Microplate Reagent_Prep->Compound_Dispensing Enzyme_Addition 3. Add HCV NS5B Enzyme and Pre-incubate Compound_Dispensing->Enzyme_Addition Reaction_Initiation 4. Initiate Reaction with NTPs and RNA Template Enzyme_Addition->Reaction_Initiation Incubation 5. Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Stop 6. Stop Reaction Incubation->Reaction_Stop Detection 7. Quantify RNA Synthesis Reaction_Stop->Detection Data_Analysis 8. Data Analysis (Normalization, Curve Fitting, IC50) Detection->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro HCV NS5B polymerase inhibition assay.

How might the choline salt formulation of TMC647055 impact my experiments?

The formulation of a compound as a salt is a common strategy to improve its physicochemical properties, most notably its solubility and stability.

  • Improved Solubility: Choline is a highly water-soluble quaternary ammonium salt. Formulating TMC647055 as a choline salt is intended to increase its aqueous solubility compared to the freebase form. This can be advantageous in biological assays, as it may reduce the need for high concentrations of organic solvents like DMSO, which can interfere with the assay.

  • Enhanced Stability: Salt forms can be more crystalline and less hygroscopic than the freebase, which can lead to improved chemical and physical stability during storage.

  • Potential for pH Effects: Depending on the salt, there could be minor shifts in the pH of the stock solution. It is always good practice to ensure that the final pH of the assay buffer is not significantly altered by the addition of the compound stock solution.

When troubleshooting, it is important to consider that while the choline salt form is designed to improve solubility, precipitation can still occur, especially if the stock solution is stored improperly or if the compound's solubility limit is exceeded in the assay buffer. Always ensure your stock solutions are clear before use.

References

Addressing cytotoxicity of TMC647055 Choline salt in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals addressing the potential cytotoxicity of TMC647055 Choline salt in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and what is its mechanism of action?

TMC647055 is an experimental antiviral drug developed for the treatment of Hepatitis C.[1] It functions as a potent, non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[2][3] By binding to an allosteric site on the enzyme, TMC647055 induces a conformational change that renders the polymerase inactive, thus halting viral RNA synthesis.[4][5][6]

Q2: Is there any published data on the cytotoxicity of this compound?

Q3: What are the common mechanisms of drug-induced cytotoxicity?

Drug-induced cytotoxicity can occur through various mechanisms, including:

  • On-target effects: The drug's intended mechanism of action may affect cellular processes in the host cell.

  • Off-target effects: The drug may interact with unintended molecular targets within the cell, leading to toxicity.[8] For some antiviral drugs, off-target effects on mitochondrial polymerases have been observed, leading to mitochondrial dysfunction.[5][8]

  • Metabolic activation: The drug may be metabolized into a toxic byproduct.

  • Induction of apoptosis or necrosis: The compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

  • Oxidative stress: The drug may lead to an imbalance of reactive oxygen species (ROS), causing cellular damage.

Q4: How do I determine the cytotoxicity of this compound in my cell line?

Standard in vitro cytotoxicity assays should be performed. These assays measure cell viability and proliferation. Common methods include:

  • MTT Assay: Measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce MTT to a colored formazan product.[9][10]

  • Neutral Red (NR) Uptake Assay: Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11][12][13]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of cell lysis.[14][15][16]

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Contamination of cell culture.Regularly check for and discard contaminated cultures. Use proper aseptic techniques.
Low signal-to-noise ratio in the assay. Suboptimal cell number.Optimize the cell seeding density for your specific cell line and assay duration.
Assay interference by the compound.Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents.
Incorrect wavelength reading.Ensure the plate reader is set to the correct absorbance wavelength for the specific assay.
Observed cytotoxicity at very low concentrations. High sensitivity of the cell line.Test the compound on a panel of different cell lines to assess cell-type specific toxicity.
Compound instability or degradation into toxic products.Check the stability of the compound in your culture medium over the incubation period.
Off-target effects.Consider performing target deconvolution studies or investigating common off-target pathways (e.g., mitochondrial toxicity, kinase inhibition).

Quantitative Data Summary

As specific public cytotoxicity data for this compound is limited, researchers should generate their own data. The following table provides a template for summarizing experimental results.

Cell Line Assay Type Incubation Time (hours) CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
e.g., Huh-7MTT72[Your Data][Your Data][Calculate]
e.g., HepG2Neutral Red72[Your Data][Your Data][Calculate]
e.g., Primary HepatocytesLDH48[Your Data][Your Data][Calculate]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[9][10][17]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the CC50 value.

Neutral Red (NR) Uptake Cytotoxicity Assay

This assay measures the accumulation of the NR dye in the lysosomes of viable cells.[11][12][18]

Materials:

  • This compound

  • 96-well plates

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[11]

  • Complete cell culture medium

  • PBS

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing:

    • Remove the NR solution and wash the cells with 150 µL of PBS.

  • Dye Extraction:

    • Add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NR uptake relative to the control and determine the CC50.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the LDH released from damaged cells into the culture supernatant.[14][15][16]

Materials:

  • This compound

  • 96-well plates

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional wells for:

    • Background control: Medium without cells.

    • Untreated control: Cells with vehicle.

    • Maximum LDH release control: Cells treated with lysis buffer.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate for the time specified in the kit protocol (usually 20-30 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] * 100

    • Determine the CC50 from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with TMC647055 (serial dilutions) incubate_24h->treat_compound incubate_exp Incubate for Experiment Duration (e.g., 24-72h) treat_compound->incubate_exp assay_choice Select Assay incubate_exp->assay_choice mtt MTT Assay assay_choice->mtt nr Neutral Red Assay assay_choice->nr ldh LDH Assay assay_choice->ldh read_plate Measure Absorbance/ Fluorescence mtt->read_plate nr->read_plate ldh->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability determine_cc50 Determine CC50 calc_viability->determine_cc50 end End determine_cc50->end

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus TMC647055 This compound (Off-Target) receptor Unknown Off-Target Receptor/Protein TMC647055->receptor mito_dysfunction Mitochondrial Dysfunction TMC647055->mito_dysfunction Direct Effect? ros Increased ROS Production receptor->ros stress_kinase Stress Kinase Activation (e.g., JNK, p38) ros->stress_kinase ros->mito_dysfunction dna_damage DNA Damage ros->dna_damage apoptosis_genes Apoptosis Gene Expression stress_kinase->apoptosis_genes cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase Caspase Activation cyto_c->caspase dna_damage->apoptosis_genes apoptosis_genes->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.

References

Technical Support Center: Overcoming Resistance to TMC647055 Choline Salt in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMC647055 choline salt in Hepatitis C Virus (HCV) replicon experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TMC647055?

A1: TMC647055 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, specifically the NNI-1 "thumb" pocket, which is distinct from the catalytic site for nucleoside inhibitors.[1][3] This binding event is thought to lock the polymerase in an open, inactive conformation, thereby preventing viral RNA replication.[1]

Q2: I am observing a lack of potency of TMC647055 in my HCV replicon assay. What are the possible causes?

A2: Several factors could contribute to a perceived lack of potency:

  • HCV Genotype: While TMC647055 has broad cross-genotypic coverage, its potency can vary. For instance, genotype 2a and 2b replicons have shown a significant reduction in susceptibility compared to genotype 1b.[1][4]

  • Pre-existing Resistance Mutations: The HCV quasispecies in your replicon cell line might harbor pre-existing resistance-associated substitutions (RASs).[5]

  • Experimental Conditions: Suboptimal cell health, incorrect seeding density, or issues with compound dilution and storage can affect the outcome.

  • Assay Readout: Ensure your readout method (e.g., luciferase, qRT-PCR) is validated and functioning correctly.

Q3: What are the known resistance-associated substitutions (RASs) for TMC647055?

A3: The primary RASs that confer reduced susceptibility to TMC647055 are located in the NS5B polymerase. Key mutations include L392I, V494A, and P495L.[1][3][4] The P495L substitution, in particular, has been shown to cause a significant decrease in sensitivity.[1][3][4]

Q4: My replicon cells have developed resistance to TMC647055. How can I confirm the presence of resistance mutations?

A4: To confirm resistance, you should perform the following steps:

  • Isolate RNA from the resistant replicon cell population.

  • Perform RT-PCR to amplify the NS5B coding region.

  • Sequence the PCR product and compare it to the wild-type NS5B sequence to identify any amino acid substitutions.

Q5: Can TMC647055 be used in combination with other HCV inhibitors?

A5: Yes, in vitro studies have demonstrated that TMC647055 can be effectively combined with other classes of HCV inhibitors, such as NS3/4A protease inhibitors.[1][2] Its activity is not affected by mutations that confer resistance to other classes of NS5B inhibitors (NNI-2, NNI-3, NNI-4, and nucleoside inhibitors), NS3/4A protease inhibitors, or NS5A inhibitors.[1][4]

Troubleshooting Guide

Issue 1: High Variability in EC50 Values

Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure a uniform cell suspension and accurate cell counting before seeding plates.
Compound Instability Prepare fresh dilutions of TMC647055 for each experiment. Avoid repeated freeze-thaw cycles.
Edge Effects on Assay Plates To minimize evaporation, do not use the outer wells of the assay plate or fill them with sterile PBS.
Cell Health Monitor cell viability and morphology. Ensure cells are not overgrown or stressed.

Issue 2: No Inhibition of HCV Replicon Replication

Possible Cause Recommended Action
Incorrect Compound Concentration Verify the stock concentration and the dilution series.
Resistant Replicon Genotype Confirm the genotype of your HCV replicon. Genotype 2 replicons are known to have reduced susceptibility.[1]
Contamination Check for microbial contamination in your cell culture.
Assay Failure Include a positive control inhibitor with a known mechanism of action to validate the assay.

Issue 3: Rapid Emergence of Resistant Colonies

Possible Cause Recommended Action
Low Inhibitor Concentration Using a concentration of TMC647055 that is too low can facilitate the selection of pre-existing resistant variants. It has been shown that at a concentration of 1.5 μM, TMC647055 completely suppressed the formation of resistant replicon colonies.[1]
High Viral Replication Rate A high rate of replication increases the probability of mutations. Ensure your replicon cell line is stable and replication levels are consistent.
Prolonged Monotherapy Continuous culture with a single inhibitor can lead to the selection of resistant variants.

Quantitative Data Summary

Table 1: In Vitro Activity of TMC647055 Against Different HCV Genotypes

HCV GenotypeMedian EC50 (nM)
Genotype 1a27 - 113
Genotype 1b27 - 113
Genotype 2a/2b>200-fold reduction in susceptibility compared to Genotype 1b
Genotype 3a27 - 113
Genotype 4a27 - 113
Genotype 6a27 - 113
(Data sourced from transient replicon assays using chimeric replicons)[1][4]

Table 2: Impact of NS5B Mutations on TMC647055 EC50 Values in a Genotype 1b Replicon Assay

MutationFold Change in EC50
L392I9
V494A3
P495L371
(Data represents median changes in the replicon assay)[1][4]

Experimental Protocols

Protocol 1: HCV Replicon-Based Resistance Selection

  • Cell Seeding: Plate Huh7 cells harboring a wild-type HCV replicon (e.g., genotype 1b) in cell culture plates.

  • Compound Addition: After 24 hours, add this compound at a concentration equivalent to 10 times the EC50 value. Also, include a no-drug control.

  • Selection: Culture the cells in the presence of the compound and a selection agent (e.g., G418) for 3-4 weeks, refreshing the medium and compound every 3-4 days.[6][7]

  • Colony Monitoring: Monitor the plates for the emergence of resistant colonies.

  • Expansion and Analysis: Pick and expand individual resistant colonies for further analysis, including sequencing of the NS5B region and phenotypic characterization.

Protocol 2: Phenotypic Analysis of Resistant Replicon Variants

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) (e.g., P495L) into a wild-type replicon plasmid.

  • In Vitro Transcription: Generate replicon RNA from the linearized wild-type and mutant plasmids.

  • Electroporation: Transfect the in vitro transcribed RNA into Huh7 cells.

  • Drug Treatment: Plate the transfected cells and treat with a serial dilution of TMC647055.

  • EC50 Determination: After 72 hours, measure the level of replicon replication (e.g., via luciferase assay or qRT-PCR) to determine the EC50 value for both the wild-type and mutant replicons.[6] The fold change in EC50 is calculated by dividing the mutant EC50 by the wild-type EC50.

Visualizations

cluster_0 Mechanism of Action cluster_1 Mechanism of Resistance TMC647055 TMC647055 NS5B HCV NS5B Polymerase TMC647055->NS5B Binds to Allosteric Site RNA_Replication Viral RNA Replication NS5B->RNA_Replication Inhibition Mutation NS5B Mutation (e.g., P495L) Altered_Binding Altered Binding Site Mutation->Altered_Binding Reduced_Inhibition Reduced Inhibition Altered_Binding->Reduced_Inhibition TMC647055_res TMC647055 TMC647055_res->Altered_Binding Reduced Affinity

Caption: Mechanism of TMC647055 action and resistance.

start Start: Observe lack of TMC647055 efficacy check_genotype Is the replicon genotype known to be less susceptible (e.g., GT2)? start->check_genotype troubleshoot_assay Troubleshoot Assay: - Check compound dilutions - Verify cell health - Use positive controls check_genotype->troubleshoot_assay No select_resistance Perform resistance selection experiment check_genotype->select_resistance Yes / Issue persists troubleshoot_assay->select_resistance Issue persists sequence_ns5b Sequence NS5B of resistant colonies select_resistance->sequence_ns5b identify_ras Identify Resistance- Associated Substitutions (RASs) sequence_ns5b->identify_ras phenotypic_analysis Perform phenotypic analysis of RASs identify_ras->phenotypic_analysis end End: Resistance mechanism identified phenotypic_analysis->end

Caption: Troubleshooting workflow for TMC647055 resistance.

References

Improving the bioavailability of TMC647055 Choline salt in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo bioavailability of TMC647055 Choline Salt.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and what is its mechanism of action?

A1: TMC647055 is an experimental, potent, and non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4] By targeting the finger loop domain of the NS5B polymerase, TMC647055 allosterically inhibits its enzymatic activity, thereby halting HCV RNA replication.[5][6]

Q2: What is the reported oral bioavailability of this compound?

A2: TMC647055 in its choline salt form has been reported to exhibit high oral bioavailability and high systemic exposure in preclinical studies.[2] While the exact percentage may vary between species and experimental conditions, this salt form was developed to optimize the compound's pharmacokinetic profile.[5][6]

Q3: Why was a choline salt of TMC647055 developed?

A3: The development of the choline salt of TMC647055 was a strategic approach to enhance its physicochemical properties, leading to an improved pharmacokinetic profile suitable for clinical evaluation.[5][6] Salt formation is a common and effective strategy to improve the solubility and dissolution rate of a drug, which are often key determinants of its oral bioavailability.

Q4: What are the key in vitro potency values for TMC647055?

A4: TMC647055 has demonstrated potent activity in cellular HCV assays, with a reported IC50 value of 82 nM and an EC90 of 0.3 µM in Huh7-Luc cells.[2]

Troubleshooting Guide for In Vivo Experiments

Even with a compound reported to have high bioavailability, researchers may encounter challenges in their in vivo experiments. This guide addresses potential issues and provides actionable troubleshooting steps.

Problem 1: Lower than expected plasma concentrations of this compound after oral administration.

  • Possible Cause 1: Formulation Issues.

    • Troubleshooting:

      • Ensure complete dissolution: Verify that the choline salt is fully dissolved in the selected vehicle before administration. Incomplete dissolution can lead to dose variability.

      • Vehicle selection: The choice of vehicle is critical. While aqueous vehicles are often suitable for salts, consider evaluating alternative non-toxic vehicles if solubility issues are suspected at the desired concentration.

      • Formulation stability: Confirm the stability of your dosing formulation over the duration of the experiment. Degradation of TMC647055 in the vehicle can lead to lower effective doses being administered.

  • Possible Cause 2: Animal-related factors.

    • Troubleshooting:

      • Gavage technique: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure personnel are properly trained.

      • Fasting state: Standardize the fasting period for the animals before dosing. The presence of food can significantly impact the absorption of some drugs.

      • Gastrointestinal pH: While the choline salt is expected to have good solubility, extreme variations in the gastric pH of the animal model could potentially affect dissolution and absorption.

  • Possible Cause 3: Unexpectedly high first-pass metabolism.

    • Troubleshooting:

      • In vitro metabolic stability: If not already done, perform an in vitro metabolic stability assay using liver microsomes from the animal species being used. This can provide an indication of the extent of first-pass metabolism.

      • Pharmacokinetic modeling: Compare the pharmacokinetic profiles after oral and intravenous (IV) administration to determine the absolute bioavailability and differentiate between poor absorption and high first-pass metabolism.

Problem 2: High variability in plasma concentrations between individual animals.

  • Possible Cause 1: Inconsistent formulation.

    • Troubleshooting:

      • Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the drug particles.

      • Dose volume accuracy: Use calibrated equipment to ensure accurate and consistent dosing volumes for each animal.

  • Possible Cause 2: Biological variability.

    • Troubleshooting:

      • Standardize animal characteristics: Use animals of the same age, sex, and weight range to minimize biological variability.

      • Controlled environment: House the animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.

Quantitative Data Summary

ParameterValueCell Line/SpeciesReference
IC50 82 nMCellular HCV assays[2]
EC90 0.3 µMHuh7-Luc cells[2]
Oral Bioavailability HighPreclinical models[2]
Oral Dose (PK study) 10 mg/kgPreclinical models[2]
Intravenous Dose (PK study) 2 mg/kgPreclinical models[2]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of this compound in a rat model.

  • Animal Model:

    • Species: Male Sprague-Dawley rats (or other appropriate strain).

    • Weight: 250-300 g.

    • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

    • Housing: House in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing Formulation Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile water for injection, saline, or a buffered solution) to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dosing volume).

    • Ensure the formulation is clear and free of particulates. Prepare fresh on the day of dosing.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Divide the animals into two groups: an oral (PO) administration group and an intravenous (IV) administration group (for determination of absolute bioavailability).

    • Oral Administration: Administer the formulation to the PO group via oral gavage at a dose of 10 mg/kg.

    • Intravenous Administration: Administer a sterile, filtered solution of this compound to the IV group via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of TMC647055 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both the oral and IV groups using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

hcv_replication_pathway cluster_cell Hepatocyte HCV_RNA HCV RNA (+) Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B (RNA Polymerase) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_Strand (-) RNA Intermediate Replication_Complex->Negative_Strand RNA Synthesis New_HCV_RNA New HCV RNA (+) Negative_Strand->New_HCV_RNA RNA Synthesis TMC647055 TMC647055 Choline Salt TMC647055->NS5B Inhibition

Caption: HCV RNA Replication and Inhibition by TMC647055.

innate_immune_signaling cluster_pathway Innate Immune Response to HCV NS5B NS5B HCV NS5B dsRNA dsRNA intermediates NS5B->dsRNA produces RIG_I_MDA5 RIG-I / MDA5 dsRNA->RIG_I_MDA5 sensed by MAVS MAVS RIG_I_MDA5->MAVS activates TBK1 TBK1 MAVS->TBK1 activates NFkB NF-κB MAVS->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Cytokines Type I IFN & IL-6 (Pro-inflammatory Cytokines) IRF3->Cytokines induces NFkB->Cytokines induces

Caption: Innate Immune Signaling Triggered by HCV NS5B.

experimental_workflow cluster_workflow In Vivo Bioavailability Workflow Formulation Formulation Preparation Animal_Dosing Animal Dosing (PO and IV) Formulation->Animal_Dosing Blood_Sampling Timed Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental Workflow for In Vivo Bioavailability.

References

Technical Support Center: HCV NS5B Polymerase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HCV NS5B polymerase inhibitor assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during your HCV NS5B polymerase inhibitor assays.

Q1: Why am I seeing high background noise or false positives in my biochemical assay?

High background noise or false-positive results in biochemical assays can stem from several factors. One common issue is the inherent activity of the NS5B enzyme itself, such as terminal nucleotide transferase (TNTase) activity, which can lead to non-specific incorporation of nucleotides.[1] Additionally, compounds that interfere with the detection method (e.g., fluorescence quenching or enhancement) can appear as inhibitors.

Troubleshooting Steps:

  • Inhibitor Specificity: Test your compounds against other polymerases (e.g., human DNA polymerase, poliovirus RNA polymerase) to ensure they are specific to HCV NS5B.[2][3]

  • Counter-Screening: Perform counter-screens to identify compounds that interfere with the assay technology itself. For example, in a fluorescence-based assay, test for intrinsic fluorescence or quenching properties of the compounds.

  • Enzyme Purity: Ensure the purity of your recombinant NS5B protein. Contaminating cellular polymerases or nucleases can interfere with the assay.[1]

  • Assay Conditions: Optimize assay conditions such as buffer components, salt concentrations, and temperature. Divalent cations like Mn²⁺ are preferred for optimal activity over Mg²⁺, while Zn²⁺ can be inhibitory.[4]

Troubleshooting Workflow for False Positives

False_Positives_Workflow Start High Background or False Positives Observed Check_Specificity Test against other polymerases Start->Check_Specificity Counter_Screen Perform counter-screen for assay interference Start->Counter_Screen Enzyme_Purity Verify NS5B enzyme purity Start->Enzyme_Purity Optimize_Conditions Optimize assay conditions (e.g., ions, buffer) Start->Optimize_Conditions Specific_Inhibitor Confirmed Specific Inhibitor Check_Specificity->Specific_Inhibitor Inhibition is specific Non_Specific Non-Specific Hit or Assay Interference Check_Specificity->Non_Specific Inhibits other polymerases Counter_Screen->Non_Specific Compound interferes with assay signal Enzyme_Purity->Optimize_Conditions Impure enzyme Optimize_Conditions->Specific_Inhibitor Background reduced

Caption: A logical workflow for troubleshooting false-positive results in HCV NS5B assays.

Q2: My potent hit from a biochemical assay shows no activity in a cell-based replicon assay. What could be the reason?

Discrepancies between biochemical and cell-based assays are a common challenge in drug discovery.[5] Several factors can contribute to this phenomenon:

  • Cell Permeability: The compound may have poor cell membrane permeability and cannot reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cells.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Off-Target Effects: The compound might interact with other cellular components that are not present in the biochemical assay.[5]

  • Toxicity: High concentrations of the compound may be toxic to the cells, leading to a general shutdown of cellular processes, including viral replication, which can be misinterpreted.[6]

Troubleshooting Steps:

  • Cytotoxicity Assays: Always run a parallel cytotoxicity assay to determine the compound's toxicity profile in the same cell line used for the replicon assay.[7]

  • Permeability and Metabolism Studies: Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the compound's permeability and metabolic stability.

  • Structural Analogs: Test structurally related analogs of your hit compound, as minor modifications can sometimes improve cellular activity.[5]

Biochemical vs. Cell-Based Assay Workflow

Assay_Concordance_Workflow Biochemical_Hit Potent Hit in Biochemical Assay Cell_Based_Assay Test in Cell-Based Replicon Assay Biochemical_Hit->Cell_Based_Assay Active_In_Cell Active in Cell-Based Assay Cell_Based_Assay->Active_In_Cell Activity Confirmed Inactive_In_Cell Inactive in Cell-Based Assay Cell_Based_Assay->Inactive_In_Cell No Activity Troubleshoot Investigate Reasons for Discrepancy Inactive_In_Cell->Troubleshoot Permeability Poor Permeability? Troubleshoot->Permeability Metabolism Metabolic Instability? Troubleshoot->Metabolism Efflux Efflux Pump Substrate? Troubleshoot->Efflux Cytotoxicity Cytotoxic? Troubleshoot->Cytotoxicity

Caption: Workflow illustrating the transition from a biochemical hit to cell-based validation.

Q3: Why are my IC50 values for the same inhibitor different across various NS5B enzyme constructs?

The choice of the NS5B enzyme construct can significantly impact the measured IC50 values of inhibitors.[3] Different constructs, such as full-length versus C-terminally truncated versions, or those with different affinity tags, can exhibit varying affinities for the RNA template/primer and nucleotide substrates.[3]

For inhibitors that are non-competitive with respect to NTP incorporation and may interfere with RNA binding, the potency can be inversely proportional to the enzyme's affinity for the template/primer.[3]

Key Considerations:

  • Enzyme Construct: Be aware of the specific NS5B construct you are using (e.g., full-length, Δ21 C-terminal truncation). Truncated forms are often more soluble but may have different kinetic properties.[2][3]

  • Affinity Tags: The type and position of affinity tags (e.g., His-tag, GST-tag) can influence enzyme conformation and activity.

  • Substrate Concentrations: The concentrations of the RNA template/primer and NTPs in your assay can affect the apparent potency of inhibitors, especially for those with a competitive or non-competitive mode of action.

NS5B Construct Attribute Potential Impact on Inhibitor Assay
C-terminal Truncation Increased solubility, but may alter affinity for RNA substrate, affecting IC50 values for RNA-binding inhibitors.[3]
Affinity Tags (e.g., His-tag) Can alter enzyme kinetics and affinity for substrates, leading to shifts in inhibitor potency.
Source (E. coli vs. Insect Cells) May result in different post-translational modifications or protein folding, potentially affecting activity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between biochemical and cell-based HCV NS5B inhibitor assays?

Biochemical and cell-based assays provide different, yet complementary, information about a potential inhibitor.

  • Biochemical Assays: These assays use purified, recombinant NS5B polymerase to directly measure the inhibition of RNA synthesis in a controlled, in vitro environment. They are excellent for high-throughput screening and for studying the direct interaction between an inhibitor and the enzyme.[1]

  • Cell-Based Assays (Replicon Systems): These assays utilize human liver cell lines (e.g., Huh7) that contain a self-replicating HCV subgenomic replicon.[1][6] They measure the overall inhibition of viral replication within a cellular context, accounting for factors like cell permeability, metabolism, and potential cytotoxicity.[8]

Feature Biochemical Assay Cell-Based Replicon Assay
System In vitro, purified componentsIn cellulo, live cells
Primary Measurement Direct inhibition of NS5B polymerase activityInhibition of viral RNA replication
Throughput HighMedium to High
Advantages Mechanistic insights, high sensitivity for direct bindersPhysiologically more relevant, accounts for cell permeability and metabolism
Disadvantages May generate hits that are inactive in cellsLower throughput, potential for off-target effects
Q2: What is the importance of determining the mechanism of action of an NS5B inhibitor?

Understanding the mechanism of action (MOA) is crucial for lead optimization and drug development. NS5B inhibitors are broadly classified into two main categories:

  • Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators after being incorporated into the growing RNA strand by the polymerase.

  • Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. NNIs can bind to several distinct sites, such as the thumb I, thumb II, or palm I and palm II domains.[7]

Determining the MOA helps in:

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of a compound to improve its potency and selectivity.

  • Predicting Resistance Profiles: Different binding sites are associated with different resistance mutations.

  • Combination Therapy: Designing effective combination therapies with drugs that have different mechanisms of action.

Q3: How should I handle potential false-negative results in my screening?

False negatives can occur, particularly in cell-based assays, if the assay conditions are not optimal or if the compound has a narrow therapeutic window.

Key Considerations:

  • Compound Concentration: Test compounds over a wide range of concentrations to ensure you are not missing activity that occurs at higher or lower doses.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect modest levels of inhibition.

  • Incubation Time: The duration of compound incubation with the cells can impact the observed activity.

  • Immunocompromised Models: In some specialized assays, such as those involving immunocompromised cell lines, the serological response might be weaker, potentially leading to false negatives in antibody-based detection methods.[9][10]

Experimental Protocols

General Protocol for a Biochemical NS5B Polymerase Inhibition Assay

This protocol outlines a typical scintillation proximity assay (SPA) for measuring NS5B activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.0-8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT, and 40U of RNasin.[7]

  • Substrates: Add the RNA template (e.g., poly(C)) and primer (e.g., oligo(G)₁₂), along with a mix of ATP, CTP, and UTP. Include a radiolabeled nucleotide, such as [³H]GTP or [α-³²P]CTP.[4][11]

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include appropriate controls (no inhibitor, positive control inhibitor).

  • Enzyme Initiation: Add the purified HCV NS5B protein (e.g., 300 ng) to start the reaction.[7]

  • Incubation: Incubate the reaction at 30°C for 2 hours.[7]

  • Quenching: Stop the reaction by adding EDTA.

  • Detection: Add streptavidin-coated SPA beads that will bind to a biotinylated RNA template. The incorporation of radiolabeled nucleotides brings the scintillant in the beads into proximity, generating a signal that can be measured on a microplate scintillation counter.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Assay Workflow

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Mix Prepare Reaction Mix (Buffer, MnCl2, DTT) Add_Substrates Add RNA Template/Primer and NTPs (one radiolabeled) Prep_Mix->Add_Substrates Add_Inhibitor Add Test Compounds and Controls Add_Substrates->Add_Inhibitor Start_Reaction Add Purified NS5B Enzyme Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Add_SPA_Beads Add SPA Beads for Detection Stop_Reaction->Add_SPA_Beads Measure_Signal Measure Scintillation Signal Add_SPA_Beads->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Measure_Signal->Analyze_Data

Caption: A step-by-step workflow for a typical HCV NS5B biochemical assay.

References

Navigating TMC647055 Choline Salt Experiments: A Technical Support Guide to Minimize Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving TMC647055 choline salt. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure more consistent and reliable results.

Troubleshooting Guide: Overcoming Common Sources of Variability

Experimental variability can obscure the true effects of TMC647055. Below is a structured guide to identify and mitigate common challenges.

Issue Potential Cause Recommended Solution
Inconsistent IC50/EC50 Values Compound Stability: this compound solution may be degrading.Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Cell Health and Density: Variations in cell health, passage number, or seeding density can significantly impact results.Maintain a consistent cell culture protocol. Use cells within a narrow passage range, ensure high viability (>95%), and standardize seeding density for all experiments.
Assay Conditions: Minor differences in incubation times, reagent concentrations, or plate reader settings.Strictly adhere to a standardized assay protocol. Ensure consistent incubation periods and use calibrated equipment.
High Background Signal Compound Autofluorescence/Autoluminescence: The compound itself may interfere with the assay readout.Run a control plate with TMC647055 in the absence of cells or viral components to measure its intrinsic signal. If significant, consider an alternative assay with a different detection method.
Cellular Stress: High concentrations of the vehicle (e.g., DMSO) can induce stress and affect cell viability.Keep the final DMSO concentration in the assay medium below 0.5%, and ideally below 0.1%. Ensure all wells, including controls, have the same final vehicle concentration.
Poor Reproducibility Between Experiments Reagent Variability: Differences between batches of media, serum, or other critical reagents.Use a single, large batch of reagents for a set of related experiments whenever possible. Qualify new batches of critical reagents before use in large-scale experiments.
Operator-Dependent Variation: Subtle differences in pipetting techniques or timing between different researchers.Ensure all personnel are trained on the standardized protocol. Utilize automated liquid handlers for critical steps to reduce manual variability.
Unexpected Cytotoxicity Compound Aggregation: At higher concentrations, small molecules can form aggregates that are cytotoxic.Visually inspect solutions for any precipitation. If aggregation is suspected, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Solubility Issues: Poor solubility of the choline salt in the assay medium.Ensure complete dissolution of the compound in the stock solvent before further dilution into aqueous media. Sonication may be recommended for dissolving the compound in DMSO.[2]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I prepare and store stock solutions of this compound?

    • A1: Due to its physicochemical properties, it is recommended to prepare a high-concentration stock solution in an appropriate solvent such as DMSO. For storage, it is best to create single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles. Store these aliquots in sealed containers, protected from moisture, at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Q2: What are the key physicochemical properties of the choline salt form?

    • A2: The choline salt of TMC647055 is designed to improve the solubility and pharmacokinetic properties of the parent compound. Choline is a highly water-soluble quaternary ammonium salt.[3] This modification can influence its handling in aqueous buffers compared to the free base.

Experimental Design and Execution

  • Q3: My results in cell-based assays differ significantly from published biochemical assay data. What could be the reason?

    • A3: Discrepancies between biochemical and cell-based assays are common. Factors contributing to this include cell permeability, the presence of efflux pumps that actively remove the compound from the cell, intracellular metabolism of the compound, and non-specific binding to cellular components.

  • Q4: What are the critical parameters to standardize in an HCV replicon assay to minimize variability?

    • A4: Key parameters to standardize include the passage number and health of the Huh-7 cell line (or its derivatives), the method and efficiency of RNA transfection, the concentration of G418 for selection (in stable replicon assays), and the timing of compound addition and assay readout.[4][5] Different passages of Huh-7 cells can exhibit over 100-fold differences in replicon replication efficiency.[4]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of TMC647055 in a luciferase-based HCV replicon assay.

  • Cell Plating:

    • Seed Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., Huh7-Luc) in 96-well plates at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in cell culture medium. Start with a high concentration and perform 2- to 3-fold dilutions.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control (another known HCV inhibitor).

    • Remove the old medium from the cell plates and add the medium containing the diluted compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.

Visualizations

Signaling Pathway

HCV_Replication cluster_host_cell Host Cell Cytoplasm cluster_replication RNA Replication HCV_RNA HCV (+) RNA Genome Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Membranous Web Replication Complex HCV_RNA->Replication_Complex NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Negative_Strand_RNA (-) RNA Intermediate Replication_Complex->Negative_Strand_RNA Synthesis via NS5B Progeny_RNA Progeny (+) RNA Negative_Strand_RNA->Progeny_RNA Synthesis via NS5B New_Virions New Virions Progeny_RNA->New_Virions Assembly & Release NS5B NS5B Polymerase TMC647055 TMC647055 TMC647055->NS5B Inhibition

Caption: Mechanism of action of TMC647055 in inhibiting HCV replication.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Seed Huh-7 Replicon Cells Add_Compound Treat Cells with Compound Prepare_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Signal Measure Luciferase Activity Lyse_Cells->Measure_Signal Normalize_Data Normalize to Vehicle Control Measure_Signal->Normalize_Data Plot_Curve Generate Dose-Response Curve Normalize_Data->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Workflow for determining the EC50 of TMC647055.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results Observed Check_Compound Check Compound (Storage, Preparation, Solubility) Start->Check_Compound Check_Cells Check Cell Culture (Health, Passage, Density) Start->Check_Cells Check_Assay Check Assay Protocol (Reagents, Timing, Equipment) Start->Check_Assay Solution_A Prepare Fresh Aliquots, Verify Solubility Check_Compound->Solution_A Issue Found Solution_B Standardize Cell Handling, Use Low Passage Cells Check_Cells->Solution_B Issue Found Solution_C Standardize Protocol, Calibrate Equipment Check_Assay->Solution_C Issue Found Re-run_Experiment Re-run Experiment Solution_A->Re-run_Experiment Solution_B->Re-run_Experiment Solution_C->Re-run_Experiment

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to HCV NS5B Inhibitors: TMC647055 Choline Salt Versus Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational non-nucleoside inhibitor TMC647055 Choline salt against other notable Hepatitis C Virus (HCV) NS5B polymerase inhibitors. This document synthesizes available experimental data to evaluate performance, mechanism of action, and resistance profiles, offering a comprehensive resource for those in the field of antiviral drug discovery.

The HCV NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for direct-acting antivirals (DAAs). Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that halt its activity. This guide will delve into a comparative analysis of TMC647055, a potent NNI, with the widely used NI sofosbuvir, and other NNIs such as dasabuvir and beclabuvir.

Mechanism of Action: A Tale of Two Strategies

HCV NS5B polymerase inhibitors disrupt viral replication through distinct mechanisms. Understanding these differences is crucial for developing effective combination therapies and managing resistance.

Nucleoside/Nucleotide Inhibitors (NIs) , such as sofosbuvir, are prodrugs that are metabolized within the host cell to their active triphosphate form. This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase. Upon incorporation, these analogs terminate the chain elongation process, thereby halting viral replication.[1]

Non-Nucleoside Inhibitors (NNIs) , including TMC647055, dasabuvir, and beclabuvir, bind to one of several allosteric sites on the NS5B polymerase.[1][2] This binding induces a conformational change in the enzyme, rendering it inactive. NNIs do not compete with nucleotide substrates and are not incorporated into the viral RNA. They can be further categorized based on the specific allosteric site they target (e.g., thumb I, thumb II, palm I, palm II).

cluster_0 HCV Replication Cycle cluster_1 Inhibitor Mechanisms HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Forms Chain_Termination Chain Termination NS5B->Chain_Termination Allosteric_Inhibition Allosteric Inhibition NS5B->Allosteric_Inhibition New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis NI Nucleoside Inhibitor (e.g., Sofosbuvir) NI->NS5B Incorporation NNI Non-Nucleoside Inhibitor (e.g., TMC647055) NNI->NS5B Binding to Allosteric Site

Figure 1. Simplified signaling pathway of HCV replication and the mechanisms of action for NS5B inhibitors.

Comparative Performance: A Data-Driven Overview

The in vitro potency of HCV NS5B inhibitors is typically evaluated using enzyme inhibition assays (IC50) and cell-based replicon assays (EC50). The following tables summarize the available data for TMC647055 and other selected inhibitors against various HCV genotypes.

Table 1: In Vitro Potency (IC50) against HCV NS5B Polymerase

InhibitorClassGenotype 1a (nM)Genotype 1b (nM)Genotype 3a (nM)Genotype 4a (nM)Genotype 5a (nM)
TMC647055 NNI-----
Sofosbuvir NI-----
Dasabuvir NNI2.2 - 10.7[3]2.2 - 10.7[3]---
Beclabuvir NNI< 28[4][5]< 28[4][5]< 28[4][5]< 28[4][5]< 28[4][5]

Note: Specific IC50 values for TMC647055 and sofosbuvir across different genotypes were not consistently available in the searched literature. Sofosbuvir acts as a prodrug, and its activity is typically measured in cell-based assays.

Table 2: In Vitro Potency (EC50) in HCV Replicon Assays

InhibitorClassGenotype 1a (nM)Genotype 1b (nM)Genotype 2a (nM)Genotype 3a (nM)Genotype 4a (nM)Genotype 5a (nM)Genotype 6a (nM)
TMC647055 NNI-------
Sofosbuvir NI32 - 130[6]32 - 130[6]32[6]32 - 130[6]130[6]32 - 130[6]32 - 130[6]
Dasabuvir NNI7.7[3][7]1.8[3][7]-----
Beclabuvir NNI3 - 18[8]3 - 18[8]87 - 925[8]3 - 18[8]3 - 18[8]3 - 18[8]9 - 125[8]

Resistance Profiles: A Key Consideration for Durability

The emergence of drug resistance is a significant challenge in antiviral therapy. The genetic barrier to resistance differs between NIs and NNIs.

  • TMC647055 : As an NNI, TMC647055 is expected to have a lower barrier to resistance compared to NIs. Specific resistance-associated substitutions (RASs) are likely to emerge in the allosteric binding site.

  • Sofosbuvir : This NI has a high barrier to resistance. The S282T substitution in the NS5B catalytic site is the primary RAS associated with reduced susceptibility to sofosbuvir, but it often impairs viral fitness.[6]

  • Dasabuvir : Resistance to dasabuvir, an NNI that binds to the palm I allosteric site, is conferred by substitutions such as C316Y, M414T, Y448C/H, and S556G.[3][7]

  • Beclabuvir : As an NNI targeting the thumb I site, resistance to beclabuvir can arise from mutations in this region.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of antiviral compounds. Below are generalized protocols for the key assays used to characterize HCV NS5B inhibitors.

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

cluster_workflow NS5B Polymerase Inhibition Assay Workflow start Start reagents Prepare reaction mix: - Recombinant NS5B - RNA template/primer - NTPs (one radiolabeled) - Buffer, MgCl2, DTT start->reagents inhibitor Add test compound (serial dilutions) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation stop_reaction Stop reaction (e.g., with EDTA) incubation->stop_reaction separation Separate RNA product (e.g., filter binding, gel electrophoresis) stop_reaction->separation quantification Quantify incorporated radiolabel separation->quantification analysis Calculate IC50 value quantification->analysis end End analysis->end

Figure 2. General workflow for an HCV NS5B polymerase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a suitable RNA template and primer, a mixture of ribonucleoside triphosphates (NTPs) including one radiolabeled NTP (e.g., [α-³²P]CTP or [³H]UTP), and an appropriate reaction buffer with magnesium chloride and a reducing agent like dithiothreitol (DTT).[6]

  • Inhibitor Addition: The test compound, such as TMC647055, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent like EDTA.

  • Product Separation and Quantification: The newly synthesized radiolabeled RNA is separated from unincorporated NTPs, often by precipitation and collection on a filter membrane or by gel electrophoresis. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The 50% inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells containing HCV replicon (with reporter gene) start->seed_cells add_compound Add test compound (serial dilutions) seed_cells->add_compound incubation Incubate for 48-72 hours add_compound->incubation cell_lysis Lyse cells incubation->cell_lysis cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, MTS) incubation->cytotoxicity_assay reporter_assay Measure reporter gene activity (e.g., Luciferase) cell_lysis->reporter_assay analysis Calculate EC50 and CC50 values reporter_assay->analysis cytotoxicity_assay->analysis end End analysis->end

Figure 3. General workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[7]

  • Compound Treatment: The cells are treated with serial dilutions of the test inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A decrease in reporter activity corresponds to an inhibition of HCV replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS) is performed to determine the concentration of the compound that is toxic to the cells (CC50). This is crucial to ensure that the observed reduction in replication is not due to cell death.

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of HCV replication, is calculated from the dose-response curve of the reporter assay. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with a promising in vitro profile. Its mechanism of action, binding to an allosteric site, distinguishes it from nucleoside inhibitors like sofosbuvir. While NNIs generally have a lower barrier to resistance, their combination with other DAAs targeting different viral proteins has proven to be a highly effective strategy for achieving high cure rates in HCV-infected patients. The comparative data presented in this guide highlights the diverse landscape of NS5B inhibitors and underscores the importance of continued research and development to address the global challenge of Hepatitis C. The provided experimental protocols offer a foundation for the standardized evaluation of novel anti-HCV compounds.

References

A Comparative Guide to the Antiviral Activity of TMC647055 Choline Salt and Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of two potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase: TMC647055 Choline salt, a non-nucleoside inhibitor (NNI), and sofosbuvir, a nucleotide analog inhibitor. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the characteristics of these two antiviral agents.

Executive Summary

Both TMC647055 and sofosbuvir target the HCV NS5B polymerase, an enzyme essential for viral replication. However, they do so through different mechanisms, which influences their antiviral profiles. Sofosbuvir, a clinically approved and widely used drug, acts as a chain terminator of the nascent viral RNA strand. TMC647055, an investigational compound, binds to an allosteric site on the polymerase, inducing a conformational change that inhibits its function. This guide will delve into their comparative in vitro efficacy, genotypic coverage, resistance profiles, and the experimental methodologies used to generate this data.

Mechanism of Action

The fundamental difference in the mechanism of action between TMC647055 and sofosbuvir dictates their interaction with the HCV replication machinery.

cluster_sofosbuvir Sofosbuvir (Nucleotide Analog) cluster_tmc647055 TMC647055 (Non-Nucleoside Inhibitor) Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) Active Triphosphate Form Active Triphosphate Form Sofosbuvir (Prodrug)->Active Triphosphate Form Intracellular Metabolism HCV RNA Chain HCV RNA Chain Active Triphosphate Form->HCV RNA Chain Incorporation by NS5B Chain Termination Chain Termination HCV RNA Chain->Chain Termination Blocks further elongation TMC647055 TMC647055 NS5B Polymerase (Thumb Site I) NS5B Polymerase (Thumb Site I) TMC647055->NS5B Polymerase (Thumb Site I) Allosteric Binding Conformational Change Conformational Change NS5B Polymerase (Thumb Site I)->Conformational Change Inhibition of Polymerase Activity Inhibition of Polymerase Activity Conformational Change->Inhibition of Polymerase Activity

Figure 1: Mechanisms of Action for Sofosbuvir and TMC647055.

In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity of TMC647055 and sofosbuvir against various HCV genotypes, primarily determined using HCV replicon assays.

Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., specific replicon constructs, cell lines, assay protocols) may vary between studies.

Table 1: In Vitro Efficacy (EC50) of TMC647055 and Sofosbuvir Against HCV Genotypes
Genotype/SubtypeTMC647055 EC50 (nM)Sofosbuvir EC50 (nM)
1a 48[1]40
1b 27[1]90-120
2a 12,530[1]40-100
2b >28,700[1]15-50
3a 88[1]50-180
4a 97[1]40-130
5a Not Determined20-30
6a 113[1]110

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.

Table 2: Biochemical Inhibitory Activity (IC50)
CompoundTargetIC50 (nM)
TMC647055 HCV NS5B Polymerase (Genotype 1b)34[1]
Sofosbuvir Triphosphate HCV NS5B PolymerasePotent, acts as a substrate

Note: IC50 (50% inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Resistance Profile

The emergence of drug resistance is a critical factor in antiviral therapy. TMC647055 and sofosbuvir select for different resistance-associated substitutions (RASs) due to their distinct mechanisms of action.

Table 3: Key Resistance-Associated Substitutions
DrugPrimary RASsFold-Change in EC50
TMC647055 L392I, V494A, P495L9-fold, 3-fold, 371-fold, respectively[1]
Sofosbuvir S282T2.4 to 18-fold

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate the antiviral activity of these compounds.

HCV Replicon Assay

This cell-based assay is the primary method for determining the in vitro efficacy of anti-HCV compounds.

Start Start Seed Huh-7 cells containing HCV replicon with luciferase reporter Seed Huh-7 cells containing HCV replicon with luciferase reporter Start->Seed Huh-7 cells containing HCV replicon with luciferase reporter Add serial dilutions of antiviral compound (TMC647055 or Sofosbuvir) Add serial dilutions of antiviral compound (TMC647055 or Sofosbuvir) Seed Huh-7 cells containing HCV replicon with luciferase reporter->Add serial dilutions of antiviral compound (TMC647055 or Sofosbuvir) Incubate for 48-72 hours Incubate for 48-72 hours Add serial dilutions of antiviral compound (TMC647055 or Sofosbuvir)->Incubate for 48-72 hours Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Incubate for 48-72 hours->Lyse cells and measure luciferase activity Calculate EC50 values Calculate EC50 values Lyse cells and measure luciferase activity->Calculate EC50 values End End Calculate EC50 values->End

Figure 2: Workflow of a typical HCV replicon assay.

Detailed Protocol:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.

  • Compound Preparation: The antiviral compounds are serially diluted to a range of concentrations.

  • Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the antiviral compounds.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The light output is proportional to the level of HCV RNA replication.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration at which the compound inhibits 50% of viral replication.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Start Start Prepare reaction mixture with purified NS5B, RNA template/primer, and NTPs Prepare reaction mixture with purified NS5B, RNA template/primer, and NTPs Start->Prepare reaction mixture with purified NS5B, RNA template/primer, and NTPs Add serial dilutions of inhibitor (e.g., TMC647055) Add serial dilutions of inhibitor (e.g., TMC647055) Prepare reaction mixture with purified NS5B, RNA template/primer, and NTPs->Add serial dilutions of inhibitor (e.g., TMC647055) Incubate to allow RNA synthesis Incubate to allow RNA synthesis Add serial dilutions of inhibitor (e.g., TMC647055)->Incubate to allow RNA synthesis Quantify newly synthesized RNA (e.g., using radiolabeled NTPs) Quantify newly synthesized RNA (e.g., using radiolabeled NTPs) Incubate to allow RNA synthesis->Quantify newly synthesized RNA (e.g., using radiolabeled NTPs) Calculate IC50 value Calculate IC50 value Quantify newly synthesized RNA (e.g., using radiolabeled NTPs)->Calculate IC50 value End End Calculate IC50 value->End

References

Comparative Analysis of Cross-Resistance with TMC647055 Choline Salt in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profile of TMC647055, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. The following sections detail experimental data, methodologies, and visual representations of key biological processes.

TMC647055 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] It functions by binding to an allosteric site on the enzyme known as the NNI-1 or thumb pocket I, thereby disrupting the polymerase's function.[3] Understanding its cross-resistance profile is critical for developing effective combination therapies and managing the emergence of drug-resistant viral strains.

In Vitro Resistance and Cross-Resistance Profile

Studies have shown that TMC647055 maintains its potency against HCV variants with resistance-associated substitutions (RASs) that confer resistance to other classes of NS5B inhibitors. Specifically, its activity is not compromised by mutations that reduce susceptibility to inhibitors binding at the NNI-2 (palm pocket I), NNI-3 (palm pocket II), NNI-4 sites, or by mutations affecting nucleoside inhibitors (NIs) and other classes of direct-acting antivirals (DAAs) like NS3/4A protease inhibitors and NS5A inhibitors.[1]

However, as with other NNIs, prolonged exposure to TMC647055 can lead to the selection of specific RASs. The primary mutations associated with reduced sensitivity to TMC647055 are located in the NNI-1 binding site.

Key Resistance-Associated Substitutions for TMC647055

In vitro studies have identified the following key amino acid substitutions in the NS5B polymerase that confer resistance to TMC647055:

  • L392I: Results in a moderate level of resistance.

  • V494A: Leads to a low level of resistance.

  • P495S/T/L: Substitutions at this position, particularly P495L, are associated with a significant reduction in susceptibility to TMC647055.[1][4]

The following table summarizes the fold change in the 50% effective concentration (EC50) of TMC647055 against replicons carrying these mutations.

NS5B Amino Acid SubstitutionFold Change in EC50 vs. Wild-TypeReference
L392I9[1]
V494A3[1]
P495L371[1][4]

Comparison with Other NS5B Non-Nucleoside Inhibitors

To contextualize the cross-resistance profile of TMC647055, it is essential to compare it with other NNIs that target different allosteric sites on the NS5B polymerase.

DrugBinding SiteKey Resistance-Associated SubstitutionsCross-Resistance with TMC647055
TMC647055 NNI-1 (Thumb Pocket I) L392I, P495S/T/L [1][4]-
BeclabuvirNNI-1 (Thumb Pocket I)P495 substitutions[5]Yes (with other NNI-1 inhibitors)
DasabuvirNNI-2 (Palm Pocket I)C316Y, M414T, Y448C/H, S556G[6][7]No[7]
BI 207127NNI-1 (Thumb Pocket I)Information not available in the provided search results.Likely (with other NNI-1 inhibitors)

As indicated in the table, there is a general lack of cross-resistance between NNIs that bind to different allosteric sites. For instance, dasabuvir, which binds to the palm pocket, retains its activity against replicons with mutations in the thumb domain (e.g., P495A/S) that confer resistance to thumb-binding inhibitors.[7] Conversely, TMC647055 is not affected by mutations like S282T (NI resistance) or M423T (thumb II site resistance).[7]

Experimental Protocols

The data presented in this guide were primarily generated using HCV subgenomic replicon assays. The following is a generalized protocol for such an assay.

HCV Subgenomic Replicon Assay for Antiviral Activity and Resistance Testing

1. Cell Culture and Replicons:

  • Huh-7 (human hepatoma) cells or their derivatives (e.g., Huh-7.5) are used as the host cells.

  • Subgenomic HCV replicons, typically containing the genetic elements required for replication (NS3 to NS5B genes) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase), are used.

  • For resistance testing, site-directed mutagenesis is employed to introduce specific amino acid substitutions into the NS5B coding region of the replicon plasmid.

2. RNA Transcription and Transfection:

  • Replicon plasmid DNA is linearized, and in vitro transcription is performed to generate replicon RNA.

  • Huh-7.5 cells are then transfected with the in vitro-transcribed RNA via electroporation or lipid-based transfection reagents.

3. Antiviral Compound Treatment:

  • Transfected cells are seeded in multi-well plates.

  • After cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compound (e.g., TMC647055).

  • Control wells with no compound (vehicle control) are included.

4. Measurement of HCV Replication:

  • After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified.

  • If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

  • If a selectable marker is used, the number of drug-resistant colonies is counted after a selection period.

  • Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.

5. Data Analysis:

  • The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • The fold change in EC50 for a mutant replicon is calculated by dividing the EC50 of the compound against the mutant replicon by the EC50 against the wild-type replicon.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of NS5B inhibitors and the experimental workflow.

HCV_NS5B_Inhibition cluster_replication HCV RNA Replication cluster_inhibition Inhibition of Replication RNA_template HCV RNA Template NS5B NS5B Polymerase (Right-Hand Structure) RNA_template->NS5B NTPs Ribonucleoside Triphosphates (NTPs) NTPs->NS5B bind to active site Nascent_RNA Nascent HCV RNA NS5B->Nascent_RNA synthesizes TMC647055 TMC647055 (NNI-1) TMC647055->NS5B binds to Thumb Pocket I Dasabuvir Dasabuvir (NNI-2) Dasabuvir->NS5B binds to Palm Pocket I Sofosbuvir Sofosbuvir (NI) Sofosbuvir->NS5B competes with NTPs at Active Site

Figure 1. Mechanism of Action of HCV NS5B Polymerase Inhibitors.

Replicon_Assay_Workflow start Start plasmid_prep HCV Replicon Plasmid Preparation (Wild-Type or Mutant) start->plasmid_prep transcription In Vitro RNA Transcription plasmid_prep->transcription transfection Transfection of Huh-7.5 Cells with Replicon RNA transcription->transfection seeding Seeding of Transfected Cells into 96-well Plates transfection->seeding treatment Treatment with Serial Dilutions of Antiviral Compound seeding->treatment incubation Incubation for 48-72 hours treatment->incubation measurement Quantification of HCV Replication (e.g., Luciferase Assay) incubation->measurement analysis Data Analysis: Calculation of EC50 and Fold Change measurement->analysis end End analysis->end

Figure 2. Experimental Workflow for HCV Replicon Assay.

Conclusion

TMC647055 demonstrates a favorable cross-resistance profile, retaining activity against HCV variants resistant to other classes of NS5B inhibitors. Resistance to TMC647055 is primarily driven by specific mutations within its binding site in the thumb pocket I of the NS5B polymerase. The lack of cross-resistance between TMC647055 and inhibitors targeting the palm pockets or the active site underscores the potential for its use in combination therapies to achieve higher sustained virologic response rates and to manage the emergence of drug resistance in the treatment of chronic hepatitis C.

References

Evaluating TMC647055 Choline Salt in Combination Therapy for Hepatitis C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C virus (HCV) treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs), offering high cure rates and improved tolerability over previous interferon-based regimens. This guide provides a comprehensive evaluation of the investigational non-nucleoside NS5B polymerase inhibitor, TMC647055 Choline salt, in combination with other DAAs. Through a detailed analysis of clinical trial data, experimental protocols, and the underlying mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of antiviral drug development.

Performance Comparison of DAA Combination Therapies

The efficacy of TMC647055 in combination with the NS3/4A protease inhibitor simeprevir and the NS5A inhibitor JNJ-56914845 was evaluated in the Phase 2a clinical trial NCT01724086. The primary endpoint for this study was the Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is the benchmark for a curative response in HCV infection. The following tables summarize the SVR12 rates achieved in this study and compare them with other approved DAA combination therapies for HCV genotype 1.

Table 1: SVR12 Rates of TMC647055 in Combination Therapy (NCT01724086 Study) [1][2]

Treatment Panel Patient Population (Genotype) Treatment Regimen SVR12 Rate
Panel 1 Treatment-naïve & Prior Relapsers (GT1a) Simeprevir 75mg QD + TMC647055 450mg QD/ritonavir 30mg QD + Ribavirin 50% (5/10)
Panel 2, Arm 1 Treatment-naïve & Prior Relapsers (GT1b) Simeprevir 75mg QD + TMC647055 450mg QD/ritonavir 30mg QD + Ribavirin 50% (6/12)
Panel 2, Arm 2 Treatment-naïve & Prior Relapsers (GT1b) Simeprevir 75mg QD + TMC647055 450mg QD/ritonavir 30mg QD 33% (3/9)
Panel 3, Arm 1 Treatment-naïve & Prior Relapsers (GT1a) Simeprevir 75mg QD + TMC647055 600mg QD/ritonavir 50mg QD + Ribavirin 86% (6/7)
Panel 3, Arm 2 Treatment-naïve & Prior Relapsers (GT1b) Simeprevir 75mg QD + TMC647055 600mg QD/ritonavir 50mg QD 50% (4/8)
Panel 4, Arm 1 Treatment-naïve & Prior Relapsers (GT1a/1b) Simeprevir 75mg QD + TMC647055 450mg QD/ritonavir 30mg QD + JNJ-56914845 30mg QD 82% (18/22)

| Panel 4, Arm 2 | Treatment-naïve & Prior Relapsers (GT1a/1b) | Simeprevir 75mg QD + TMC647055 450mg QD/ritonavir 30mg QD + JNJ-56914845 60mg QD | 95% (21/22) |

Table 2: SVR12 Rates of Comparator DAA Combination Therapies for HCV Genotype 1

Treatment RegimenTarget PopulationSVR12 Rate
Sofosbuvir/Velpatasvir/VoxilaprevirDAA-experienced96-98%
Glecaprevir/PibrentasvirTreatment-naïve, non-cirrhotic~98%
Elbasvir/GrazoprevirTreatment-naïve & experienced94-97%

Experimental Protocols

The following section details the key methodologies employed in the NCT01724086 clinical trial to evaluate the safety and efficacy of TMC647055 combination therapy.

Study Design

The NCT01724086 study was a Phase 2a, open-label, multicenter trial conducted in Belgium and Germany between September 2012 and December 2014. [1]The study enrolled 90 adult, non-cirrhotic patients with HCV genotype 1 who were either treatment-naïve or had relapsed after a prior interferon-based regimen. [1]The trial was designed with four treatment panels to assess different combinations and dosages of simeprevir, TMC647055/ritonavir, and JNJ-56914845, with or without ribavirin, over a 12-week treatment period. [1][2]

HCV RNA Quantification

HCV RNA levels in patient plasma were quantified using the COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0. This is a real-time polymerase chain reaction (RT-PCR) assay with a lower limit of detection and quantification of 15 IU/mL. [3]The assay is designed to accurately quantify HCV RNA across all genotypes. [3][4]The automated system involves nucleic acid extraction from 650 µL of plasma, followed by reverse transcription of the viral RNA to complementary DNA (cDNA), and subsequent amplification and detection. [5][6]

Resistance Analysis

HCV genotypic resistance testing was performed at baseline and at the time of virologic failure to identify resistance-associated variants (RAVs) in the NS3, NS5A, and NS5B genomic regions. This was accomplished using population-based Sanger sequencing of the respective target regions of the HCV genome. The obtained sequences were compared to a wild-type reference sequence to identify amino acid substitutions known to confer resistance to the different classes of DAAs. [7] Resistance-Associated Variants of Interest:

  • Simeprevir (NS3/4A Protease Inhibitor): Reduced susceptibility is most commonly associated with the Q80K polymorphism in genotype 1a. Other key resistance positions include S122, R155, and D168. [8]* TMC647055 (NS5B Polymerase Inhibitor): In vitro studies have identified mutations at positions L392I, V494A, and P495L as being associated with reduced sensitivity to TMC647055. [9]Clinical data from the NCT01724086 study showed emerging RAVs at the NS5B position 495 in patients who experienced virologic failure. [2]* JNJ-56914845 (NS5A Inhibitor): While specific RAVs for JNJ-56914845 are not detailed in the provided search results, resistance to NS5A inhibitors is a known class effect. Common RAVs for other NS5A inhibitors are found at positions M28, Q30, L31, and Y93.

Visualizing the Mechanisms of Action

To understand how TMC647055 and its combination partners inhibit HCV replication, it is essential to visualize their targets within the viral life cycle and the experimental workflow for their evaluation.

HCV_Lifecycle_DAA_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) cluster_DAAs Direct-Acting Antivirals (DAAs) HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Uncoating RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Release of viral proteins NS3/4A NS3/4A Virion Assembly Virion Assembly RNA Replication->Virion Assembly New HCV RNA NS5A NS5A NS5B NS5B HCV Release HCV Release Virion Assembly->HCV Release Mature Virions Simeprevir Simeprevir Simeprevir->NS3/4A Inhibits Protease Activity JNJ-56914845 JNJ-56914845 JNJ-56914845->NS5A Inhibits Replication Complex Formation TMC647055 TMC647055 TMC647055->NS5B Inhibits RNA Polymerase

Caption: HCV life cycle and targets of the DAA combination therapy.

Experimental_Workflow cluster_assessments Assessments at each stage Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization HCV RNA Quantification HCV RNA Quantification Baseline Assessment->HCV RNA Quantification Genotypic Resistance Testing Genotypic Resistance Testing Baseline Assessment->Genotypic Resistance Testing Treatment Arm 1\n(Simeprevir + TMC647055/r ± RBV) Treatment Arm 1 (Simeprevir + TMC647055/r ± RBV) Randomization->Treatment Arm 1\n(Simeprevir + TMC647055/r ± RBV) Treatment Arm 2\n(Simeprevir + TMC647055/r + JNJ-56914845) Treatment Arm 2 (Simeprevir + TMC647055/r + JNJ-56914845) Randomization->Treatment Arm 2\n(Simeprevir + TMC647055/r + JNJ-56914845) 12-Week Treatment 12-Week Treatment Treatment Arm 1\n(Simeprevir + TMC647055/r ± RBV)->12-Week Treatment Treatment Arm 2\n(Simeprevir + TMC647055/r + JNJ-56914845)->12-Week Treatment End of Treatment Assessment End of Treatment Assessment 12-Week Treatment->End of Treatment Assessment Safety Monitoring Safety Monitoring 12-Week Treatment->Safety Monitoring Post-Treatment Follow-up (12 Weeks) Post-Treatment Follow-up (12 Weeks) End of Treatment Assessment->Post-Treatment Follow-up (12 Weeks) SVR12 Assessment SVR12 Assessment Post-Treatment Follow-up (12 Weeks)->SVR12 Assessment SVR12 Assessment->HCV RNA Quantification

Caption: Workflow of the NCT01724086 clinical trial.

Conclusion

The combination of TMC647055 with simeprevir and JNJ-56914845 demonstrated high efficacy, particularly in the three-drug regimen with the higher dose of JNJ-56914845, achieving an SVR12 rate of 95%. This positions it favorably when compared to other highly effective DAA regimens. The development of TMC647055 has since been discontinued, however, the data from these combination studies provide valuable insights into the potential of multi-target DAA regimens and the ongoing efforts to optimize HCV treatment. The detailed experimental protocols and an understanding of the viral targets and resistance mechanisms are crucial for the continued development of novel and improved antiviral therapies.

References

Head-to-Head Comparison: TMC647055 Choline Salt and Other Non-Nucleoside HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with non-nucleoside inhibitors (NNIs) of the NS5B RNA-dependent RNA polymerase representing a key class of these therapeutic agents. This guide provides a comprehensive head-to-head comparison of TMC647055 Choline salt with other prominent non-nucleoside inhibitors: dasabuvir, setrobuvir, lomibuvir, and beclabuvir. The comparison focuses on objective performance metrics, supported by experimental data, to aid in research and drug development decisions.

Mechanism of Action: A Common Target, Distinct Interactions

All the inhibitors discussed are allosteric inhibitors of the HCV NS5B polymerase, meaning they bind to sites on the enzyme distinct from the active site for ribonucleotide incorporation. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. However, the specific allosteric binding sites differ among these inhibitors, influencing their potency, resistance profiles, and cross-genotype activity.

dot

cluster_0 HCV Replication Cycle cluster_1 NS5B Polymerase Inhibition Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly NS5B Polymerase NS5B Polymerase RNA Replication->NS5B Polymerase Viral Release Viral Release Virion Assembly->Viral Release RNA Synthesis Inhibition RNA Synthesis Inhibition NS5B Polymerase->RNA Synthesis Inhibition Conformational Change TMC647055 TMC647055 TMC647055->NS5B Polymerase Binds to Thumb I Site Other NNIs Dasabuvir, Setrobuvir, Lomibuvir, Beclabuvir Other NNIs->NS5B Polymerase Bind to Palm or Thumb Sites cluster_ravs Resistance-Associated Variants (RAVs) HCV Quasispecies HCV Quasispecies DAA Treatment DAA Treatment HCV Quasispecies->DAA Treatment Selection Pressure Selection Pressure DAA Treatment->Selection Pressure Sustained Virologic Response (SVR) Sustained Virologic Response (SVR) DAA Treatment->Sustained Virologic Response (SVR) Emergence of RAVs Emergence of RAVs Selection Pressure->Emergence of RAVs Treatment Failure Treatment Failure Emergence of RAVs->Treatment Failure TMC647055_RAV P495L/S/T Emergence of RAVs->TMC647055_RAV Dasabuvir_RAV C316Y, M414T, S556G Emergence of RAVs->Dasabuvir_RAV Lomibuvir_RAV L419M, M423T, I482L Emergence of RAVs->Lomibuvir_RAV cluster_replicon HCV Replicon Luciferase Assay cluster_enzymatic NS5B Polymerase Enzymatic Assay Plate Cells Plate Cells Add Compound Add Compound Plate Cells->Add Compound Incubate Incubate Add Compound->Incubate Add Compound->Incubate Lyse Cells & Measure Luciferase Lyse Cells & Measure Luciferase Incubate->Lyse Cells & Measure Luciferase Detect RNA Synthesis Detect RNA Synthesis Incubate->Detect RNA Synthesis Calculate EC50 Calculate EC50 Lyse Cells & Measure Luciferase->Calculate EC50 Prepare Reaction Mix Prepare Reaction Mix Prepare Reaction Mix->Add Compound Calculate IC50 Calculate IC50 Detect RNA Synthesis->Calculate IC50

Comparative Efficacy of TMC647055 Choline Salt Against Diverse Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of the HCV NS5B inhibitor TMC647055 in comparison to other direct-acting antivirals. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of molecular pathways.

Introduction

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs) that target specific viral proteins essential for replication. Among these, the HCV NS5B RNA-dependent RNA polymerase is a prime target due to its central role in viral genome synthesis. TMC647055, a potent non-nucleoside inhibitor (NNI) of the NS5B polymerase, has demonstrated significant antiviral activity across multiple HCV genotypes. This guide provides a comprehensive comparison of the in vitro efficacy of TMC647055 choline salt with other key DAAs, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative In Vitro Efficacy

The efficacy of antiviral agents against different HCV genotypes is a critical factor in their clinical utility. The following tables summarize the 50% effective concentration (EC50) values of TMC647055 and other representative DAAs against a panel of HCV genotypes.

Table 1: In Vitro Efficacy (EC50) of this compound against Chimeric HCV Replicons
HCV GenotypeMedian EC50 (nM)
1a27
1b37
2a>8,000
2b>8,000
3a113
4a46
6a41

Data sourced from a transient replicon assay using chimeric replicons containing the NS5B region from respective genotypes.[1]

Table 2: Comparative In Vitro Efficacy (EC50/IC50) of Alternative Direct-Acting Antivirals
Drug ClassDrugTargetGenotype 1Genotype 2Genotype 3Genotype 4Genotype 5Genotype 6
NS5B NNI TMC647055 NS5B Polymerase27-37 nM >8,000 nM 113 nM 46 nM N/A 41 nM
NS5B NI SofosbuvirNS5B Polymerase32-130 nM32 nM32-130 nM130 nMN/AN/A
NS3/4A PI GlecaprevirNS3/4A Protease0.21-4.6 nM0.21-4.6 nM0.21-4.6 nM0.21-4.6 nM0.21-4.6 nM0.21-4.6 nM
NS5A Inhibitor PibrentasvirNS5ApM rangepM rangepM rangepM rangepM rangepM range

EC50/IC50 values are presented as ranges from available in vitro data.[1][2][3] Pibrentasvir is noted to have picomolar potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of HCV inhibitors.

HCV Subgenomic Replicon Assay (Transient)

This assay is used to determine the in vitro antiviral activity of a compound by measuring the replication of an HCV subgenomic replicon in a human hepatoma cell line.

Materials:

  • Huh-7 cells (or other permissive cell lines)

  • HCV subgenomic replicon DNA constructs (containing a reporter gene like luciferase) for different genotypes

  • In vitro transcription kit (e.g., T7 RiboMAX™ Express Large Scale RNA Production System)

  • Electroporator and cuvettes

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Test compound (e.g., TMC647055)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • In Vitro Transcription: Linearize the HCV subgenomic replicon plasmid DNA downstream of the HCV sequence. Use the linearized DNA as a template for in vitro transcription to generate replicon RNA. Purify the RNA.

  • Cell Preparation: Culture Huh-7 cells to approximately 80% confluency. On the day of electroporation, trypsinize, wash, and resuspend the cells in serum-free medium.

  • Electroporation: Mix the in vitro transcribed replicon RNA with the cell suspension. Transfer the mixture to an electroporation cuvette and deliver an electrical pulse to introduce the RNA into the cells.

  • Plating and Treatment: Immediately after electroporation, dilute the cells in complete culture medium and plate them in multi-well plates. Add serial dilutions of the test compound to the appropriate wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator to allow for replicon replication.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the reporter signal (luciferase activity) by 50% compared to the untreated control.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., homopolymeric or heteropolymeric)

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]CTP or [α-³³P]CTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Test compound (e.g., TMC647055)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), and the RNA template.

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Product Quantification: Separate the radiolabeled RNA product from the unincorporated radiolabeled rNTPs (e.g., by precipitation or filter binding).

  • Measurement: Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerase activity by 50% compared to the untreated control.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of different DAAs is essential for rational drug design and combination therapy strategies.

TMC647055: NS5B Non-Nucleoside Inhibitor

TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the "thumb pocket 1" or "finger-loop" site.[1] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing RNA synthesis.

cluster_HCV_Replication HCV RNA Replication HCV_RNA HCV Genomic RNA (+ strand) NS5B NS5B Polymerase HCV_RNA->NS5B Template Binding RNA_Synthesis RNA Synthesis (- strand intermediate) NS5B->RNA_Synthesis Catalysis Inactive_NS5B Inactive NS5B (Conformational Change) NS5B->Inactive_NS5B Progeny_RNA Progeny HCV RNA (+ strand) RNA_Synthesis->Progeny_RNA TMC647055 TMC647055 TMC647055->NS5B Allosteric Binding (Thumb Pocket 1) Inactive_NS5B->RNA_Synthesis Inhibition caption Mechanism of TMC647055 Inhibition

Mechanism of TMC647055 Inhibition
Comparative Mechanisms of Action of Other DAAs

To provide a broader context, the mechanisms of other major classes of HCV DAAs are illustrated below.

cluster_HCV_Lifecycle HCV Protein Processing & Replication Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Replication_Complex Replication Complex (with NS5A) Viral_Proteins->Replication_Complex RNA_Replication RNA Replication (by NS5B) Replication_Complex->RNA_Replication Glecaprevir Glecaprevir (NS3/4A Inhibitor) Glecaprevir->NS3_4A Inhibition Pibrentasvir Pibrentasvir (NS5A Inhibitor) Pibrentasvir->Replication_Complex Inhibition Sofosbuvir Sofosbuvir (NS5B NI) Sofosbuvir->RNA_Replication Chain Termination caption Targets of Different HCV DAAs

Targets of Different HCV DAAs

Conclusion

TMC647055 demonstrates potent in vitro activity against a broad range of HCV genotypes, with the notable exception of genotype 2. Its mechanism as a non-nucleoside inhibitor of the NS5B polymerase provides a distinct profile compared to other classes of DAAs. The provided data and protocols offer a valuable resource for researchers in the field of HCV drug discovery and development, facilitating further investigation and comparative analysis of novel antiviral agents. The continued exploration of diverse mechanisms of action, such as that of TMC647055, is crucial for the development of next-generation pangenotypic and resistance-breaking HCV therapies.

References

In Vivo Performance of TMC647055 Choline Salt in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the hepatitis C virus (HCV) NS5B polymerase inhibitor, TMC647055 choline salt, with alternative therapies. The following sections detail available preclinical data, experimental methodologies, and a comparative analysis to inform future research and development in HCV treatment.

TMC647055 is an experimental non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication. While its clinical development was discontinued, preclinical and early clinical data provide valuable insights into its antiviral potential. This guide summarizes the available in vivo data for TMC647055 and compares it with two other NS5B polymerase inhibitors, sofosbuvir (a nucleotide analog) and dasabuvir (a non-nucleoside inhibitor).

Comparative Pharmacokinetics in Animal Models

An effective antiviral agent requires a favorable pharmacokinetic (PK) profile, ensuring sufficient drug concentration at the target site—in the case of HCV, the liver. Preclinical studies in animal models are crucial for determining these parameters.

While specific quantitative preclinical PK data for this compound remains limited in publicly available literature, a study in rats highlighted an encouraging profile characterized by high liver distribution. This is a critical feature for an anti-HCV drug, as it suggests the compound effectively reaches its therapeutic target.

For comparison, extensive preclinical and clinical pharmacokinetic data are available for sofosbuvir and dasabuvir.

Table 1: Comparative Pharmacokinetic Parameters of HCV NS5B Polymerase Inhibitors in Animal Models

ParameterThis compoundSofosbuvirDasabuvir
Animal Model RatRat, Dog, MonkeyRat, Dog, Monkey
Key PK Characteristics High liver distributionRapid absorption and metabolism to the active triphosphate form. Species-dependent liver concentrations.Primarily metabolized by CYP2C8.
Oral Bioavailability (%) Data not availableSpecies-dependentData not available in preclinical species from reviewed sources.
Liver-to-Plasma Ratio High (specific values not available)Data not available in preclinical species from reviewed sources.Data not available in preclinical species from reviewed sources.
Primary Route of Elimination Data not availableRenal (as the inactive metabolite GS-331007)Biliary

Note: The table reflects the limited availability of directly comparable preclinical data for TMC647055. Data for sofosbuvir and dasabuvir are compiled from various sources and may not be from head-to-head comparative studies.

In Vivo Efficacy in Animal Models

The gold standard for evaluating the in vivo efficacy of anti-HCV agents is the use of chimeric mouse models with humanized livers. These models, such as the uPA+/+-SCID mouse, are engrafted with human hepatocytes and can be infected with HCV, allowing for the direct assessment of antiviral activity.

In contrast, the efficacy of sofosbuvir and dasabuvir has been extensively documented in both preclinical models and clinical trials.

Table 2: Comparative In Vivo Efficacy of HCV NS5B Polymerase Inhibitors

FeatureThis compoundSofosbuvirDasabuvir
Animal Model for Efficacy Data not availableHumanized mouse modelsHumanized mouse models
Reported Efficacy Potent antiviral activity in a Phase 1b human trialSignificant reduction in HCV RNA levels in animal models and high sustained virologic response (SVR) rates in humans.[1]Effective in reducing HCV RNA levels, particularly in combination regimens, in both preclinical and clinical settings.[2]
Combination Therapy Showed enhanced activity with simeprevir in a Phase 1b trial.Cornerstone of multiple highly effective combination therapies.[1]A key component of an approved combination regimen.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for pharmacokinetic and efficacy studies of anti-HCV agents in animal models, based on common practices in the field.

Pharmacokinetic Studies in Rats

This protocol outlines a typical approach to assess the pharmacokinetic profile of an antiviral compound in rats.

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) of a test compound after oral and intravenous administration in rats.

Materials:

  • Test compound (e.g., this compound)

  • Male Sprague-Dawley rats (250-300g)

  • Formulation vehicle (e.g., 0.5% methylcellulose)

  • Intravenous and oral dosing equipment

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

  • Dosing:

    • Intravenous (IV): Administer a single dose of the test compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose of the test compound (e.g., 10-50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Determine the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

G

In Vivo Efficacy Studies in HCV-Infected Humanized Mice

This protocol describes a general procedure for evaluating the antiviral efficacy of a compound in a humanized mouse model of HCV infection.

Objective: To assess the in vivo antiviral activity of a test compound by measuring the reduction in HCV RNA levels in HCV-infected mice with humanized livers.

Materials:

  • uPA+/+-SCID mice with stable engraftment of human hepatocytes

  • HCV inoculum (e.g., patient-derived serum or cell culture-derived HCV)

  • Test compound and vehicle

  • qRT-PCR reagents for HCV RNA quantification

Procedure:

  • HCV Infection: Inoculate humanized mice with HCV. Monitor serum HCV RNA levels until a stable infection is established (typically 4-8 weeks).

  • Treatment Groups: Randomize infected mice into a vehicle control group and one or more treatment groups receiving different doses of the test compound.

  • Dosing: Administer the test compound or vehicle daily for a specified duration (e.g., 7-14 days) via an appropriate route (e.g., oral gavage).

  • Monitoring: Collect blood samples at baseline and at regular intervals during and after treatment.

  • HCV RNA Quantification: Extract viral RNA from serum and quantify HCV RNA levels using a validated qRT-PCR assay.

  • Data Analysis: Calculate the log10 reduction in HCV RNA levels from baseline for each treatment group and compare it to the vehicle control group.

G

Mechanism of Action: HCV NS5B Polymerase Inhibition

TMC647055, sofosbuvir, and dasabuvir all target the HCV NS5B RNA-dependent RNA polymerase, but through different mechanisms. Understanding these mechanisms is key to interpreting their antiviral activity and potential for resistance development.

  • TMC647055 and Dasabuvir (Non-Nucleoside Inhibitors - NNIs): These compounds bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity. NNIs typically have a lower barrier to resistance than nucleoside inhibitors.

  • Sofosbuvir (Nucleoside Inhibitor - NI): Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form. This active form mimics a natural nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase, causing premature chain termination. NIs generally have a high barrier to resistance.

G

Conclusion

While the available preclinical data for this compound is not as comprehensive as for approved drugs like sofosbuvir and dasabuvir, early findings indicated a promising pharmacokinetic profile with high liver distribution. The potent antiviral activity observed in early clinical trials further underscores its potential as an anti-HCV agent. The discontinuation of its development highlights the highly competitive and rapidly evolving landscape of HCV therapeutics. Nevertheless, the study of compounds like TMC647055 provides valuable knowledge for the design and development of future antiviral drugs. This comparative guide serves as a resource for researchers to understand the preclinical characteristics of TMC647055 in the context of other NS5B polymerase inhibitors and to inform the design of future in vivo studies for novel anti-HCV candidates.

References

Benchmarking TMC647055 Choline Salt: A Comparative Analysis Against Standard-of-Care HCV Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational hepatitis C virus (HCV) inhibitor, TMC647055 choline salt, against current standard-of-care direct-acting antiviral (DAA) regimens. While the development of TMC647055 has been discontinued, an objective analysis of its performance characteristics and preclinical data offers valuable insights for ongoing antiviral research and drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

TMC647055 is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication.[1][2] Preclinical studies demonstrated its nanomolar potency against HCV replicons.[1][2] A Phase 2a clinical trial (NCT01724086) evaluated TMC647055 in combination with the NS3/4A protease inhibitor simeprevir and, in some arms, a third DAA, JNJ-56914845.[3][4] These combinations showed promising efficacy in patients with HCV genotype 1, with sustained virologic response at 12 weeks (SVR12) rates reaching up to 100% in certain cohorts.[3][4] However, these SVR rates are comparable to, and in some cases lower than, the consistently high SVR rates (>95%) achieved with current pangenotypic standard-of-care regimens across a broader range of HCV genotypes.[5][6] The emergence of resistance-associated variants (RAVs) at position 495 in the NS5B polymerase was a noted characteristic of virologic failure with TMC647055-containing regimens.

Data Presentation

Table 1: In-Vitro Profile of this compound
ParameterValueCell Line/AssayGenotypeSource
IC50 82 nMCellular HCV AssayNot Specified[1][2]
EC50 82 nMCellular HCV AssayNot Specified[2]
EC50 77 nMHuh7-Luc Replicon (Luciferase)1b[2]
EC50 139 nMHuh7-Luc Replicon (qRT-PCR)1b[2]
CC50 >20 µMNot SpecifiedNot Applicable[3]
Table 2: Clinical Efficacy of TMC647055-Based Regimens (Phase 2a Study NCT01724086)
RegimenGenotypePatient PopulationSVR12 RateSource
Simeprevir + TMC647055/r + Ribavirin1aTreatment-Naïve/Prior Relapser50% (5/10)[3][4]
Simeprevir + TMC647055/r + Ribavirin1bTreatment-Naïve/Prior Relapser50% (6/12)[3][4]
Simeprevir + TMC647055/r1bTreatment-Naïve/Prior Relapser33% (3/9)[3][4]
Simeprevir + TMC647055/r (high dose) + Ribavirin1aTreatment-Naïve/Prior Relapser86% (6/7)[3][4]
Simeprevir + TMC647055/r (high dose)1bTreatment-Naïve/Prior Relapser50% (4/8)[3][4]
Simeprevir + TMC647055/r + JNJ-56914845 (60 mg)1aTreatment-Naïve/Prior Relapser93% (14/15)[3][4]
Simeprevir + TMC647055/r + JNJ-56914845 (60 mg)1bTreatment-Naïve/Prior Relapser100% (7/7)[3][4]

*Ritonavir (r) was used as a pharmacokinetic enhancer.

Table 3: Overview of Current Standard-of-Care HCV Treatments
Regimen (Brand Name)Mechanism of ActionGenotype CoverageTypical SVR12 Rate
Glecaprevir/Pibrentasvir (Mavyret)NS3/4A Protease Inhibitor / NS5A InhibitorPangenotypic (1-6)>95%
Sofosbuvir/Velpatasvir (Epclusa)NS5B Polymerase Inhibitor / NS5A InhibitorPangenotypic (1-6)>95%
Ledipasvir/Sofosbuvir (Harvoni)NS5A Inhibitor / NS5B Polymerase Inhibitor1, 4, 5, 6>95%
Elbasvir/Grazoprevir (Zepatier)NS5A Inhibitor / NS3/4A Protease Inhibitor1, 4>95%

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The 50% effective concentration (EC50) of an antiviral compound against HCV is determined using a cell-based HCV replicon assay.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent like G418 to maintain the replicon.

  • Compound Preparation: The test compound (e.g., TMC647055) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with medium containing the serially diluted test compound. A vehicle control (DMSO only) and a positive control (a known HCV inhibitor) are included.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

  • Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, integrated into the replicon. Cell lysates are prepared, and luciferase activity is measured using a luminometer. Alternatively, total RNA can be extracted, and HCV RNA levels quantified by quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which the compound inhibits 50% of HCV replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay for IC50 Determination

The 50% inhibitory concentration (IC50) of a compound against the HCV NS5B polymerase is determined through an in-vitro enzymatic assay.

  • Reagents:

    • Purified, recombinant HCV NS5B polymerase.

    • An RNA template and primer (e.g., poly(A) template and oligo(U) primer).

    • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP).

    • Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺) and other necessary components.

    • The test compound serially diluted in DMSO.

  • Assay Procedure:

    • The NS5B polymerase, RNA template/primer, and the test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of the rNTP mix.

    • The reaction mixture is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period.

    • The reaction is stopped by the addition of EDTA.

  • Quantification of Polymerase Activity: The newly synthesized, radiolabeled RNA is captured, typically on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of NS5B polymerase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay for CC50 Determination

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells used in the antiviral assays.

  • Cell Culture: The same cell line used for the replicon assay (e.g., Huh-7) is seeded into 96-well plates.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include the MTT or MTS assay, which measures mitochondrial metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value, the concentration at which the compound reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HCV_Lifecycle_and_DAA_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex cluster_protease Proteolytic Cleavage cluster_drugs Direct-Acting Antivirals (DAAs) Entry Entry and Uncoating Translation Translation and Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase NS5A NS5A Release Release Assembly->Release Release->HCV_virion_out New Virions TMC647055 TMC647055 TMC647055->NS5B Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits NS5A_Inhibitors NS5A Inhibitors (Velpatasvir, Ledipasvir, etc.) NS5A_Inhibitors->NS5A Inhibits Protease_Inhibitors Protease Inhibitors (Glecaprevir, Grazoprevir, etc.) Protease_Inhibitors->NS3_4A Inhibits HCV_virion HCV Virion HCV_virion->Entry

Caption: HCV lifecycle and DAA targets.

Antiviral_Assay_Workflow cluster_efficacy Antiviral Efficacy (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_selectivity Therapeutic Window Seed_Replicon_Cells Seed HCV Replicon Cells Add_Compound_Efficacy Add Serially Diluted Compound Seed_Replicon_Cells->Add_Compound_Efficacy Incubate_Efficacy Incubate (48-72h) Add_Compound_Efficacy->Incubate_Efficacy Measure_Replication Measure HCV Replication (Luciferase or qRT-PCR) Incubate_Efficacy->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 Selectivity_Index Selectivity Index (SI) = CC50 / EC50 Calculate_EC50->Selectivity_Index Seed_Host_Cells Seed Host Cells Add_Compound_Toxicity Add Serially Diluted Compound Seed_Host_Cells->Add_Compound_Toxicity Incubate_Toxicity Incubate (48-72h) Add_Compound_Toxicity->Incubate_Toxicity Measure_Viability Measure Cell Viability (e.g., MTT, MTS) Incubate_Toxicity->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_CC50->Selectivity_Index

Caption: In-vitro antiviral assay workflow.

Conclusion

This compound demonstrated potent in-vitro activity as an HCV NS5B polymerase inhibitor and achieved high SVR12 rates against genotype 1 in combination with other DAAs in a Phase 2a study. However, the landscape of HCV treatment has evolved rapidly, with current standard-of-care pangenotypic regimens offering SVR rates consistently above 95% with a favorable safety profile and a high barrier to resistance. The clinical data for TMC647055, while promising for its time, does not suggest a clear advantage over these established therapies, which likely contributed to the discontinuation of its development. Nevertheless, the study of TMC647055 and its resistance profile provides valuable lessons for the continued development of novel antiviral agents.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TMC647055 Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of TMC647055 Choline salt, ensuring laboratory safety and regulatory compliance.

This document provides crucial operational and logistical information for the proper disposal of this compound, a potent, non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Adherence to these procedures is vital for minimizing environmental impact and ensuring a safe laboratory environment.

Quantitative Data Summary

While a complete toxicological profile for this compound is not publicly available, the following in-vitro data has been reported. In the absence of comprehensive safety data, it is prudent to handle this compound with care, assuming it may have hazardous properties.

MetricValueCell LineReference
EC50 82 nMHuh7-Luc cells[2]
CC50 >20 µM[1]
IC50 34 nMHCV NS5B[3]

Note: The provided data pertains to the biological activity of the compound and does not directly inform its environmental hazard profile. Standard laboratory chemical waste procedures should be followed.

Experimental Protocols: Disposal and Decontamination

The following protocols are based on general best practices for laboratory chemical waste disposal. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific instructions. If an SDS is unavailable, treat the compound as a hazardous chemical.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous materials (e.g., solvents, other chemicals).

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.[4]

Disposal of Unused or Expired this compound
  • Solid Waste:

    • Place solid this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Solutions:

    • Aqueous solutions of this compound should be collected in a designated hazardous waste container.

    • Do not dispose of solutions down the drain unless explicitly approved by your institution's EHS office for non-hazardous materials.[4][5][6][7][8]

    • Solutions of this compound in organic solvents must be collected in a designated solvent waste container.

  • Contaminated Materials:

    • Personal Protective Equipment (PPE), such as gloves and lab coats, that are contaminated with this compound should be disposed of as hazardous waste.

    • Contaminated labware (e.g., pipette tips, vials) should also be collected in a designated solid hazardous waste container.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact your institution's EHS office or emergency response team.

  • Secure the Area: Prevent unauthorized access to the spill area.

  • Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill and prevent it from spreading.[9][10][11][12]

  • Clean the Spill:

    • For solid spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.[9]

    • For liquid spills: Use absorbent pads or other absorbent materials to soak up the liquid.[9][10] Place the used absorbent materials into a sealed, labeled hazardous waste bag or container.

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory disinfectant.[10][13] Dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.

Mandatory Visualizations

Disposal Decision Pathway for this compound

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Have this compound Waste sds_check Is the Safety Data Sheet (SDS) available and consulted? start->sds_check treat_hazardous Treat as Potentially Hazardous Waste sds_check->treat_hazardous No follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds Yes waste_type Identify Waste Type treat_hazardous->waste_type follow_sds->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, supernatants) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill Debris solid_container Place in a labeled, sealed solid hazardous waste container solid_waste->solid_container liquid_container Place in a labeled, sealed liquid hazardous waste container liquid_waste->liquid_container spill_container Place in a labeled, sealed hazardous waste container spill_waste->spill_container contact_ehs Arrange for disposal through Institutional Environmental Health & Safety (EHS) solid_container->contact_ehs liquid_container->contact_ehs spill_container->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal decision pathway for this compound.

References

Personal protective equipment for handling TMC647055 Choline salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TMC647055 Choline salt. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The choline salt component is classified as an irritant, causing skin and serious eye irritation, and may also lead to respiratory irritation.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form or if working in an area with inadequate ventilation to avoid inhalation of dust or aerosols.

  • Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Avoid prolonged or repeated exposure.

  • Keep the container tightly closed when not in use.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store the compound in a tightly sealed container. Recommended storage temperatures are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months)[1].

  • Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.

Quantitative Safety Data

The following table summarizes key safety and solubility information for this compound and its components.

PropertyValueReference
This compound
EC50 (HCV cellular assay)82 nM[1][2][3]
CC50 (Cell toxicity)>20 μM[2][3]
Solubility in DMSO60 mg/mL (82.43 mM)[3]
Storage Temperature-20°C (short term) to -80°C (long term)[1][2][4]
Choline (chloride) (Surrogate Data)
Oral LD50 (rat)3,400 mg/kg
Oral LD50 (mouse)3,900 mg/kg
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

A Receiving and Inspection B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if applicable) A->B Proceed to handling C Preparation in Fume Hood B->C Enter controlled workspace D Weighing and Aliquoting C->D Handle solid compound E Solubilization (e.g., in DMSO) D->E Prepare stock solution F Experimental Use E->F Use in experiment G Short-term Storage (-20°C) or Long-term Storage (-80°C) F->G Store unused material H Decontamination of Work Area F->H Post-experiment G->B For future use I Waste Collection (Solid & Liquid) H->I Collect all contaminated items J Proper Chemical Waste Disposal I->J Follow institutional protocol K Doffing PPE and Hand Washing J->K Final step

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.